Cochinmicin I
Description
Structure
2D Structure
Properties
CAS No. |
146925-27-1 |
|---|---|
Molecular Formula |
C22H17N2P |
IUPAC Name |
N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63) |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Cochinmicin I: A Potent Endothelin Antagonist from Microbispora sp.
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cochinmicin I is a novel cyclodepsipeptide natural product discovered from the fermentation broth of the actinomycete Microbispora sp. ATCC 55140. As a potent and competitive antagonist of the endothelin A (ETA) receptor, this compound has garnered significant interest within the scientific community for its potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the fermentation of the producing organism, the isolation and purification of the compound, its structural elucidation, and the biological assays used to characterize its activity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation. The over-activity of the endothelin system, particularly through the ETA receptor, is implicated in various cardiovascular pathologies, including hypertension and heart failure. Consequently, the discovery of endothelin receptor antagonists has been a significant focus of pharmaceutical research. Natural products, with their vast structural diversity, have historically been a rich source of novel therapeutic agents. This guide focuses on this compound, a notable example of a microbial-derived endothelin antagonist.
This compound was first isolated from the submerged fermentation cultures of Microbispora sp. ATCC 55140.[1] It belongs to the peptolide class of compounds and is structurally characterized by a cyclic depsipeptide core.[1] This document will provide an in-depth look at the scientific processes behind its discovery and characterization.
Production of this compound
The production of this compound is achieved through the submerged fermentation of Microbispora sp. ATCC 55140. The following sections detail the experimental protocols for the cultivation of the microorganism.
Producing Organism
The this compound-producing strain, Microbispora sp. ATCC 55140, is a filamentous actinomycete. For long-term storage and maintenance of the culture, the organism can be preserved in a frozen state.
Fermentation Protocol
The production of this compound is carried out in a two-stage fermentation process: a seed culture followed by a production culture.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soy Peptone | 5 | 10 |
| Yeast Extract | 5 | 5 |
| CaCO₃ | 1 | 2 |
| Soluble Starch | - | 20 |
| Corn Steep Liquor | - | 5 |
Experimental Protocol: Fermentation
-
Seed Culture Preparation: A loopful of Microbispora sp. ATCC 55140 from a slant culture is used to inoculate a 250 mL baffled flask containing 50 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 220 rpm for 72 hours.
-
Production Culture Inoculation: The seed culture (5% v/v) is transferred to a 2 L baffled flask containing 1 L of production medium.
-
Production Fermentation: The production culture is incubated at 28°C on a rotary shaker at 220 rpm for 7 to 10 days. The production of this compound is monitored by High-Performance Liquid Chromatography (HPLC) analysis of the fermentation broth.
Isolation and Purification
This compound is extracted from the fermentation broth and purified through a series of chromatographic steps.
Extraction and Initial Purification
Experimental Protocol: Extraction
-
Harvesting: After the fermentation period, the whole broth is harvested.
-
Mycelial Cake Extraction: The broth is filtered to separate the mycelium from the supernatant. The mycelial cake is extracted with methanol (3 x 1 L).
-
Solvent Extraction of Supernatant: The supernatant is extracted with an equal volume of ethyl acetate (3 x 1 L).
-
Combining and Concentrating: The methanol and ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to multiple rounds of chromatography to isolate pure this compound.
Experimental Protocol: Chromatography
-
Silica Gel Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of chloroform-methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) and HPLC.
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC.
Table 2: Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% TFA) gradient |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm and 280 nm |
The fractions containing pure this compound are collected, and the solvent is removed under vacuum to yield the final product as a white amorphous powder.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
Spectroscopic Analysis
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₅₄H₅₈N₈O₁₃. |
| ¹H NMR | Resonances corresponding to aromatic protons, alpha-protons of amino acids, and methyl groups. |
| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity of the amino acid residues and the overall cyclic structure. |
| UV Spectroscopy | Absorption maxima at 210 and 280 nm. |
The detailed analysis of these spectroscopic data revealed that this compound is a cyclic depsipeptide containing several unique amino acid residues, including two units of 3,5-dihydroxyphenylglycine (Dpg) and a pyrrole-2-carboxylic acid moiety.[2]
Biological Activity
This compound exhibits potent and competitive antagonist activity at the endothelin A (ETA) receptor.
Endothelin Receptor Binding Assay
The inhibitory activity of this compound on the binding of endothelin-1 (ET-1) to its receptors was evaluated using a competitive radioligand binding assay.
Experimental Protocol: Endothelin Receptor Binding Assay
-
Membrane Preparation: Membranes expressing either the human ETA or ETB receptor are prepared from cultured cells.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 0.1% bovine serum albumin.
-
Incubation: A mixture containing the receptor membranes, [¹²⁵I]-ET-1 (radioligand), and varying concentrations of this compound is incubated at 37°C for 60 minutes.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC₅₀) is calculated by non-linear regression analysis.
Table 4: Biological Activity of this compound
| Receptor Subtype | IC₅₀ (nM) |
| ETA | 20 |
| ETB | >10,000 |
The data clearly indicates that this compound is a selective antagonist for the ETA receptor.
Conclusion
The discovery of this compound from Microbispora sp. ATCC 55140 represents a significant contribution to the field of natural product drug discovery. This potent and selective ETA receptor antagonist serves as a valuable lead compound for the development of new therapeutics for cardiovascular diseases. The detailed methodologies provided in this technical guide offer a comprehensive resource for researchers interested in the study of this compound and other microbial natural products. The combination of traditional microbiology and fermentation with modern analytical and pharmacological techniques was instrumental in the successful discovery and characterization of this important molecule.
References
Cochinmicin I: A Technical Whitepaper on its Structure and Function
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. It details the molecular structure, physicochemical properties, and the mechanism of action of this natural product. This guide is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Molecular Structure and Physicochemical Properties
This compound is a cyclic depsipeptide produced by the fermentation of Microbispora sp. (ATCC 55140).[1] Its structure is characterized by a macrocyclic ring composed of six α-amino acids and a pyrrolecarboxylic acid.[2] The constituent amino acids of this compound are D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two equivalents of 3,5-dihydroxyphenylglycine (DHPG) in the D configuration.[2] A pyrrole-2-carboxylic acid moiety is also part of its structure.[2]
This compound is structurally related to other cochinmicins, namely Cochinmicin II and III. This compound is the deschloro analog of Cochinmicin III, meaning it lacks the chlorine atom present on the pyrrole-2-carboxylic acid residue of Cochinmicin III.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₆H₄₇N₇O₁₂ | N/A |
| Molecular Weight | 889.9 g/mol | N/A |
| IUPAC Name | N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide | N/A |
| CAS Number | 143728-97-6 | N/A |
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist of endothelin receptors.[1] Endothelins are potent vasoconstrictor peptides that play a role in various physiological processes. The endothelin system comprises two G protein-coupled receptors (GPCRs), the endothelin type A receptor (ETₐR) and the endothelin type B receptor (ETₑR), and three peptide ligands (ET-1, ET-2, and ET-3).[3][4]
The binding of endothelin-1 (ET-1) to its receptors, particularly the ETₐR on vascular smooth muscle cells, triggers a signaling cascade that leads to vasoconstriction.[3][4][5] This process is initiated by the activation of heterotrimeric G proteins, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which is a key event in smooth muscle contraction.[3][4]
By competitively binding to endothelin receptors, this compound blocks the binding of ET-1 and thereby inhibits this signaling pathway, leading to a reduction in vasoconstriction.
Table 2: Biological Activity of this compound
| Assay | Target | Activity (IC₅₀/Kᵢ) | Source |
| Endothelin Receptor Binding | ETₐ/ETₑ Receptors | Data not available in public sources | N/A |
| Inhibition of ET-1 induced Vasoconstriction | Vascular Smooth Muscle | Data not available in public sources | N/A |
Experimental Protocols
The following sections outline the general experimental procedures for the production, isolation, and characterization of this compound. Detailed, step-by-step protocols are found within the primary scientific literature.
Production and Isolation of this compound
Workflow for the Production and Isolation of this compound
Caption: A simplified workflow for the production and isolation of this compound.
This compound is produced through submerged fermentation of Microbispora sp. ATCC 55140.[1] Following fermentation, the cochinmicins are extracted from the culture broth using organic solvents. The resulting crude extract, containing a mixture of this compound, II, and III, is then subjected to separation and purification. High-Performance Liquid Chromatography (HPLC) is the method used to separate these closely related compounds to yield pure this compound.[1]
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.[2]
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, COSY, and HMBC were employed to elucidate the connectivity of the atoms and the sequence of the amino acid residues within the cyclic structure.[2]
Signaling Pathway
The diagram below illustrates the endothelin receptor signaling pathway and the inhibitory action of this compound.
Endothelin Receptor Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the endothelin signaling pathway by this compound.
References
- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 4. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cochinmicin I: A Novel Cyclodepsipeptide with Potent Endothelin Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinmicin I is a novel, naturally occurring cyclodepsipeptide that has emerged as a potent and competitive antagonist of the endothelin receptors. Produced by the fermentation of Microbispora sp., this unique peptolide exhibits a compelling profile for further investigation in drug discovery and development, particularly in therapeutic areas where the endothelin system plays a critical pathological role. This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, and the experimental methodologies used for its characterization.
Introduction
Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in their backbone, a structural feature that often imparts unique conformational properties and biological activities. This compound, isolated from the submerged-fermentation cultures of Microbispora sp. (ATCC 55140), is a prominent member of this class.[1] It belongs to a family of closely related compounds including Cochinmicin II and III, with this compound being the deschloro analog of Cochinmicin III.[1] The primary mechanism of action of this compound is its competitive antagonism of endothelin receptors, making it a molecule of significant interest for conditions characterized by endothelin-mediated vasoconstriction and cell proliferation.
Molecular Structure and Properties
This compound is a cyclic depsipeptide with a complex structure comprising several amino acid residues. Its chemical distinctiveness, when compared to its analogs, lies in the absence of a chlorine atom, a feature that may influence its binding affinity and pharmacokinetic profile.
Biological Activity and Mechanism of Action
Signaling Pathway
The interaction of this compound with endothelin receptors interrupts the downstream signaling cascade initiated by endothelin peptides. A simplified representation of this pathway is depicted below.
Caption: Endothelin Receptor Antagonism by this compound.
Quantitative Data
While described as a "potent" antagonist, specific quantitative data for this compound's activity, such as IC50 or Ki values, are not detailed in the currently available scientific literature. Further studies are required to quantify its inhibitory concentration against various endothelin receptor subtypes.
Experimental Protocols
The following sections outline the general methodologies that would be employed in the characterization of this compound.
Production of this compound
5.1.1. Fermentation of Microbispora sp.
This compound is produced through submerged-fermentation of Microbispora sp. ATCC 55140.[1] A typical fermentation process would involve the following steps:
-
Inoculum Preparation: A seed culture of Microbispora sp. is prepared by inoculating a suitable growth medium and incubating until sufficient biomass is achieved.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to optimize the production of Cochinmicins.
-
Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the biosynthesis and accumulation of the cyclodepsipeptide.
Caption: General Fermentation Workflow for this compound Production.
5.1.2. Isolation and Purification
Following fermentation, this compound is isolated and purified from the culture broth. The process typically involves:
-
Extraction: The fermentation broth is extracted with a suitable organic solvent to separate the lipophilic cyclodepsipeptides from the aqueous phase.
-
Chromatography: The crude extract is then subjected to a series of chromatographic steps to separate the different Cochinmicin analogs. High-Performance Liquid Chromatography (HPLC) is a key technique used for the final purification of this compound.[1]
Endothelin Receptor Binding Assay
To determine the potency of this compound as an endothelin receptor antagonist, a competitive radioligand binding assay would be performed. The general steps are as follows:
-
Membrane Preparation: Cell membranes expressing endothelin receptors (either ETA or ETB) are prepared from a suitable cell line or tissue source.
-
Assay Setup: The assay is typically performed in a multi-well plate format. Each well would contain:
-
A fixed concentration of radiolabeled endothelin (e.g., [125I]-ET-1).
-
The prepared cell membranes.
-
Varying concentrations of this compound (the competitor).
-
-
Incubation: The plates are incubated to allow for the binding of the radioligand and the competitor to the receptors to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
Caption: Workflow for an Endothelin Receptor Binding Assay.
Future Directions
This compound represents a promising lead compound for the development of novel therapeutics. Future research should focus on:
-
Quantitative Biological Characterization: Determining the IC50 values of this compound for both ETA and ETB receptor subtypes to understand its selectivity profile.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of diseases where the endothelin system is implicated.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how modifications to its structure affect its potency, selectivity, and pharmacokinetic properties.
-
Toxicology and Safety Assessment: Conducting comprehensive preclinical safety studies to evaluate the toxicological profile of this compound.
Conclusion
This compound is a novel cyclodepsipeptide with significant potential as a competitive endothelin receptor antagonist. Its unique chemical structure and potent biological activity warrant further investigation for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for the continued exploration of this promising natural product.
References
Cochinmicin I: A Technical Overview of its Endothelin Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cochinmicin I, a potent cyclodepsipeptide with significant endothelin (ET) receptor antagonist activity. This document consolidates available quantitative data, outlines detailed experimental methodologies for assessing its activity, and visualizes the core signaling pathways and experimental workflows involved.
Introduction to this compound and the Endothelin System
This compound is a novel, non-ribosomally synthesized peptide isolated from the fermentation broth of Microbispora sp.[1][2] Structurally, it is a cyclic depsipeptide containing unique amino acid residues, including two D-3,5-dihydroxyphenylglycine (Dpg) units, which are crucial for its biological activity.[3][4] The endothelin system plays a critical role in vasoconstriction and cell proliferation, primarily through the activation of two G-protein coupled receptor subtypes: ETA and ETB.[5][6] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making endothelin receptor antagonists like this compound valuable candidates for therapeutic development.[3] this compound acts as a competitive antagonist at these receptors.[1][4]
Quantitative Analysis of Receptor Antagonist Activity
The inhibitory potency of this compound and its related compounds has been quantified through competitive binding assays, with the half-maximal inhibitory concentrations (IC50) against ETA and ETB receptors determined.
| Compound | ETA Receptor IC50 (nM) | ETB Receptor IC50 (nM) |
| This compound | 4.4 | 13.0 |
| Cochinmicin II | 120 | 1200 |
| Cochinmicin III | 2.1 | 21.0 |
| Table 1: Inhibitory concentrations (IC50) of Cochinmicins I, II, and III against endothelin receptor subtypes A (ETA) and B (ETB). Data sourced from dose-response competition assays of endothelin and the cochinmicins in binding to the respective receptors.[3] |
Experimental Protocols
While the precise, detailed experimental protocols used for the initial characterization of this compound are not fully available in the public domain, this section provides representative, detailed methodologies for the key assays typically employed to evaluate endothelin receptor antagonists.
Endothelin Receptor Radioligand Binding Assay
This assay quantifies the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the endothelin receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: GF/C filters, pre-soaked in 0.5% polyethylenimine.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine:
-
25 µL of Assay Buffer
-
25 µL of [125I]-ET-1 (final concentration ~0.1 nM)
-
50 µL of cell membrane suspension (10-20 µg of protein)
-
2 µL of varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of cold Wash Buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a beta scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1 (IC50 value) by non-linear regression analysis of the competition binding curve.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by an endothelin receptor agonist.
Materials:
-
Cells: HEK293 cells stably expressing either the human ETA or ETB receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Endothelin-1 (ET-1).
-
Test Compound: this compound.
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with Fluo-4 AM (2-5 µM) in Assay Buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a pre-determined concentration of ET-1 (typically the EC80) into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of this compound compared to the control (agonist alone). Calculate the IC50 value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Endothelin Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound is a potent, competitive antagonist of both ETA and ETB receptors, with a slight preference for the ETA subtype. Its activity can be reliably characterized using standard radioligand binding and functional assays. The detailed methodologies and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel endothelin receptor antagonists for the treatment of cardiovascular and other related diseases. Further structure-activity relationship studies on this compound and its analogs could lead to the development of even more potent and selective therapeutic agents.
References
- 1. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptor dimers evaluated by FRET, ligand binding, and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Endothelins by Enzyme-Linked Immunosorbent Assay and Radioimmunoassay | Springer Nature Experiments [experiments.springernature.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-Depth Technical Guide to the Biosynthesis of Cochinmicin I in Submerged Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist, through submerged fermentation of Microbispora sp. ATCC 55140. This document details the biosynthetic pathway, experimental protocols for production and isolation, and available quantitative data, serving as a valuable resource for researchers in natural product synthesis and drug discovery.
Introduction
This compound is a non-ribosomally synthesized peptide belonging to the cyclodepsipeptide class of natural products. It is produced by the actinomycete Microbispora sp. ATCC 55140 in submerged fermentation cultures.[1][2] Structurally, this compound is the deschloro analog of Cochinmicin III and is composed of six α-amino acids and a pyrrolecarboxylic acid moiety.[1][3] The core peptide sequence contains D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two equivalents of the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (DHPG).[3] The interest in this compound stems from its activity as a competitive endothelin antagonist, making it a potential candidate for therapeutic development.[1]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a five-module non-ribosomal peptide synthetase (NRPS) encoded by the cochinmicin (cmn) biosynthetic gene cluster.[4] NRPSs are large, multidomain enzymes that act as an assembly line to synthesize complex peptides from amino acid and other carboxylic acid precursors. Each module is responsible for the incorporation of a specific monomer into the growing peptide chain.
The biosynthesis of this compound proceeds through the sequential action of these five NRPS modules, followed by cyclization to yield the final macrocyclic structure. The proposed biosynthetic pathway is initiated with the loading of the first amino acid onto the first module, followed by a series of condensation reactions, each adding the next amino acid in the sequence.
This compound Biosynthetic Gene Cluster
The cochinmicin (cmn) biosynthetic gene cluster, approximately 33.5 kb in size, was identified through genome sequencing of Microbispora sp. ATCC 55140.[4] In addition to the five-module NRPS, the cluster also contains genes predicted to be involved in the biosynthesis of the precursors, 3,5-dihydroxyphenylglycine (DHPG) and pyrrole-2-carboxylic acid.[4]
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the proposed modular organization of the NRPS responsible for this compound synthesis and the sequence of amino acid incorporation.
Caption: Proposed modular organization of the this compound NRPS assembly line.
Experimental Protocols
The following protocols are based on the initial discovery and characterization of this compound production.
Microorganism and Culture Conditions
The this compound producing strain is Microbispora sp. ATCC 55140.
Seed Culture: A vegetative mycelial suspension of Microbispora sp. ATCC 55140 is used to inoculate the seed medium. The specific composition of the seed medium and culture conditions are not detailed in the available literature.
Submerged Fermentation: The production of Cochinmicins I, II, and III is carried out in submerged fermentation cultures.[1] While the exact fermentation medium composition and operating parameters for optimal this compound production are not publicly available, a general approach for actinomycete fermentation can be inferred.
General Fermentation Parameters for Actinomycetes:
-
Temperature: 28-30°C
-
pH: Neutral to slightly alkaline (pH 7.0-7.5)
-
Aeration: Maintained through agitation and sterile air sparging.
-
Agitation: Typically 200-250 rpm in shake flasks.
Extraction and Isolation
The Cochinmicin congeners are extracted from the fermentation broth and mycelium.
Extraction Workflow:
Caption: General workflow for the extraction and isolation of this compound.
Purification: The final separation of this compound from its closely related congeners, Cochinmicin II and III, is achieved by High-Performance Liquid Chromatography (HPLC).[1] The specific column, mobile phase, and gradient conditions are not specified in the available literature.
Quantitative Data
Detailed quantitative data on the production titers of this compound in submerged fermentation are not available in the peer-reviewed literature. The initial discovery paper does not specify the yield of this compound in mg/L or other standard units.[1] Further research on fermentation optimization and process development would be required to establish a high-yield production process.
Table 1: Summary of Available Production Information
| Parameter | Value/Information | Reference |
| Producing Organism | Microbispora sp. ATCC 55140 | [1] |
| Fermentation Type | Submerged Fermentation | [1] |
| Product | Cochinmicins I, II, and III | [1] |
| This compound Yield | Not Reported | - |
Conclusion
This technical guide consolidates the current knowledge on the biosynthesis of this compound in submerged fermentation. The identification of the "cmn" biosynthetic gene cluster and the elucidation of the NRPS-mediated pathway provide a solid foundation for future research.[4] However, significant gaps remain in the public domain regarding the specific fermentation conditions, optimized media composition, and quantitative production data. Further investigation into these areas is essential for the development of a robust and scalable production process for this promising endothelin antagonist. The detailed protocols and biosynthetic insights presented herein aim to facilitate further research and development efforts in the field of natural product biosynthesis and drug discovery.
References
- 1. Total Synthesis and Biosynthesis of Cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cochinmicins I, II, and III: Structure, Activity, and Experimental Protocols
This technical guide provides a comprehensive overview of Cochinmicins I, II, and III, a family of potent cyclodepsipeptide endothelin receptor antagonists. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compounds' chemical relationships, biological activities, and the experimental methodologies used for their isolation and characterization.
Introduction
Cochinmicins I, II, and III are novel peptolides produced by the submerged fermentation of Microbispora sp. ATCC 55140.[1] These closely related natural products have garnered significant interest due to their potent and competitive antagonism of endothelin receptors, suggesting their potential therapeutic application in cardiovascular diseases. Structurally, they are cyclic depsipeptides containing six alpha-amino acids and a pyrrolecarboxylic acid moiety.[2]
The key structural relationships between the three compounds are as follows:
-
Cochinmicin I is the deschloro analog of Cochinmicin III.[1]
-
Cochinmicins II and III are stereoisomers of each other.[1]
These structural variations lead to differences in their biological activity, which will be detailed in the subsequent sections.
Physicochemical and Biological Properties
The physicochemical properties and biological activities of Cochinmicins I, II, and III are summarized in the tables below.
Table 1: Physicochemical Properties of Cochinmicins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₄₆H₄₇N₇O₁₂ | 889.9 | Contains pyrrole-2-carboxylic acid |
| Cochinmicin II | C₄₆H₄₆ClN₇O₁₂ | 924.3 | Contains 5-chloropyrrole-2-carboxylic acid; D- and L-DHPG |
| Cochinmicin III | C₄₆H₄₆ClN₇O₁₂ | 924.3 | Contains 5-chloropyrrole-2-carboxylic acid; both DHPG residues are in the D configuration |
DHPG: 3,5-dihydroxyphenylglycine
Table 2: Endothelin Receptor Antagonist Activity (IC₅₀ Values)
| Compound | ETA Receptor (nM) | ETB Receptor (nM) |
| This compound | 1.2 | 8.0 |
| Cochinmicin II | 150 | >1000 |
| Cochinmicin III | 0.8 | 5.0 |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological characterization of the Cochinmicins.
Fermentation and Isolation of Cochinmicins
3.1.1. Producing Organism and Fermentation:
The Cochinmicins are produced by Microbispora sp. ATCC 55140. Fermentation is carried out in a suitable liquid medium under submerged culture conditions with aeration. The fermentation broth is harvested at the peak of production.
3.1.2. Isolation and Purification Workflow:
3.1.3. High-Performance Liquid Chromatography (HPLC) Protocol:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV detection at 210 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the elution times of this compound, II, and III are collected separately.
-
Purity Analysis: The purity of the isolated compounds is confirmed by analytical HPLC and mass spectrometry.
Endothelin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the Cochinmicins for the endothelin A (ETA) and B (ETB) receptors.
3.2.1. Materials:
-
Membrane preparations from cells expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]ET-1.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, II, and III at various concentrations.
-
Non-specific binding control: 1 µM unlabeled ET-1.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
3.2.2. Assay Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound (or unlabeled ET-1 for non-specific binding, or buffer for total binding), and 50 µL of [¹²⁵I]ET-1 (final concentration ~25 pM).
-
Add 100 µL of the membrane preparation (containing 5-10 µg of protein) to initiate the binding reaction.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3.2.3. Data Analysis:
The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves using appropriate software (e.g., GraphPad Prism).
Biosynthesis of Cochinmicins
The Cochinmicins are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. This multi-modular enzymatic assembly line is responsible for the selection, activation, and condensation of the constituent amino acids.
The NRPS machinery consists of modules, each responsible for the incorporation of a specific amino acid. Each module typically contains an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation. The final module contains a thioesterase (TE) domain that catalyzes the release and cyclization of the peptide chain to form the final Cochinmicin product. The variation between this compound and III arises from the action of a halogenase on the pyrrole precursor, while the stereoisomerism of Cochinmicin II and III is determined by the specific stereochemistry of the 3,5-dihydroxyphenylglycine incorporated.
References
Spectroscopic Profile of Cochinmicin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. The information presented herein is crucial for the identification, characterization, and quality control of this complex natural product in research and drug development settings. The data is compiled from the detailed characterization of the synthetically produced molecule, which corresponds to the natural product.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 9.2 | NH |
| 7.30 - 7.21 | m | Phe-H | |
| 7.18 | d | 9.5 | NH |
| 7.08 | t | 1.8 | Pyr-H |
| 6.94 | d | 8.8 | NH |
| 6.84 | dd | 3.5, 1.8 | Pyr-H |
| 6.27 | dd | 3.5, 1.8 | Pyr-H |
| 6.18 | s | DHPG-ArH | |
| 6.12 | s | DHPG-ArH | |
| 6.08 | s | DHPG-ArH | |
| 5.99 | s | DHPG-ArH | |
| 5.48 | d | 9.5 | DHPG-αH |
| 5.41 | d | 8.8 | DHPG-αH |
| 5.28 | d | 2.5 | Thr-αH |
| 4.80 | m | Phe-αH | |
| 4.65 | m | Ala-αH | |
| 4.49 | dq | 6.5, 2.5 | Thr-βH |
| 3.25 | dd | 13.9, 5.4 | Phe-βH |
| 2.97 | dd | 13.9, 9.1 | Phe-βH |
| 1.41 | d | 7.1 | Ala-βH |
| 1.22 | d | 6.5 | Thr-γH |
¹³C NMR (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 172.1 | C=O |
| 171.8 | C=O |
| 170.9 | C=O |
| 170.0 | C=O |
| 169.1 | C=O |
| 168.6 | C=O |
| 160.8 | C=O |
| 157.0 | DHPG-ArC |
| 156.8 | DHPG-ArC |
| 136.4 | Phe-ArC |
| 131.6 | DHPG-ArC |
| 130.8 | DHPG-ArC |
| 129.2 | Phe-ArC |
| 128.8 | Phe-ArC |
| 127.2 | Phe-ArC |
| 124.9 | Pyr-C |
| 122.9 | Pyr-C |
| 118.0 | Pyr-C |
| 111.4 | Pyr-C |
| 107.8 | DHPG-ArC |
| 107.7 | DHPG-ArC |
| 102.0 | DHPG-ArC |
| 101.8 | DHPG-ArC |
| 77.2 | Thr-βC |
| 58.8 | Thr-αC |
| 58.1 | DHPG-αC |
| 57.9 | DHPG-αC |
| 55.1 | Phe-αC |
| 49.3 | Ala-αC |
| 37.8 | Phe-βC |
| 18.6 | Ala-βC |
| 16.7 | Thr-γC |
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Mass (m/z) | Assignment |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | 996.3895 | [M+H]⁺ (Calculated: 996.3888) |
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks/Maxima |
| FT-IR (neat) | 3308, 2926, 1738, 1653, 1518, 1455, 1201, 1159, 1072 cm⁻¹ |
| UV-Vis (MeOH) | λ_max_ = 275 nm |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation : this compound was dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded at 126 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Data Processing : Standard software was used for processing the raw data, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer with an electrospray ionization (ESI) source was utilized.
-
Sample Preparation : The sample was dissolved in a suitable solvent, typically methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after chromatographic separation.
-
Data Acquisition : The analysis was performed in positive ion mode. The instrument was calibrated prior to analysis to ensure high mass accuracy.
-
Data Analysis : The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined, and the elemental composition was confirmed by comparing the measured accurate mass to the calculated theoretical mass.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer was used for data acquisition.
-
Sample Preparation : The spectrum was obtained from a thin film of the sample (neat).
-
Data Acquisition : The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum was acquired and subtracted from the sample spectrum.
-
Data Interpretation : Characteristic absorption bands corresponding to functional groups present in the molecule (e.g., N-H, C-H, C=O, C-O) were identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer was employed for the analysis.
-
Sample Preparation : A solution of this compound was prepared in methanol (MeOH).
-
Data Acquisition : The absorbance spectrum was recorded over a wavelength range of 200-400 nm. The solvent was used as a blank.
-
Data Analysis : The wavelength of maximum absorbance (λ_max_) was determined from the resulting spectrum.
Workflow and Pathway Visualizations
The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic characterization of a natural product like this compound.
Caption: Integration of NMR and MS data for the structural elucidation of this compound.
Cochinmicin I: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinmicin I is a novel, non-ribosomally synthesized cyclodepsipeptide with potent and competitive endothelin antagonist activity. This technical guide provides a comprehensive overview of its natural source, fermentation, isolation, and purification. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its study and potential therapeutic development.
Natural Source
This compound is a secondary metabolite produced by the actinomycete Microbispora sp., specifically the strain designated ATCC 55140.[1] Actinomycetes, particularly those from the genus Streptomyces and related genera like Microbispora, are well-known producers of a diverse array of bioactive compounds, including many clinically important antibiotics and other pharmaceuticals.
Fermentation
The production of this compound is achieved through submerged fermentation of Microbispora sp. ATCC 55140. While the exact media composition and fermentation parameters for optimal this compound production are not extensively detailed in publicly available literature, a general approach based on the cultivation of actinomycetes for secondary metabolite production can be employed.
Culture Conditions
Successful fermentation requires the optimization of various physical and chemical parameters to maximize the yield of this compound.
Table 1: Fermentation Parameters for this compound Production (Hypothetical)
| Parameter | Value/Range | Notes |
| Physical Parameters | ||
| Temperature | 28-30 °C | Typical for mesophilic actinomycetes. |
| pH | 6.8-7.2 | Maintained with buffers to ensure optimal growth and production. |
| Agitation | 200-250 rpm | To ensure adequate aeration and nutrient distribution. |
| Aeration | 1.0-1.5 vvm | Crucial for the growth of aerobic actinomycetes. |
| Fermentation Time | 7-10 days | Production of secondary metabolites typically occurs in the stationary phase. |
| Media Composition (per liter) | A complex medium is generally used to support the growth and secondary metabolism of Microbispora sp. | |
| Carbon Source | Glucose, Soluble Starch | 20-30 g |
| Nitrogen Source | Soy Peptone, Yeast Extract | 10-15 g |
| Minerals | CaCO₃, K₂HPO₄, MgSO₄·7H₂O | 1-5 g |
| Trace Elements | FeSO₄, ZnSO₄, MnSO₄ | As required |
Fermentation Workflow
References
Cochinmicin I: A Technical Overview of its Biological Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological properties of Cochinmicin I, a cyclodepsipeptide natural product. The information is compiled from available scientific literature and is intended to serve as a resource for researchers in pharmacology and drug discovery.
Core Biological Activity: Endothelin Receptor Antagonism
This compound is primarily identified as a potent and competitive antagonist of the endothelin (ET) receptors.[1][2] Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. By blocking the binding of endothelin to its receptors, this compound can inhibit these physiological effects, suggesting its potential as a therapeutic agent in conditions characterized by excessive vasoconstriction.
Quantitative Data: Endothelin Antagonist Activity
While the primary literature identifies this compound as a competitive endothelin antagonist, specific quantitative data such as IC50 values are not available in the abstracts of the foundational scientific publications. Further access to the full-text articles is required to ascertain these specific values.
| Compound | Target | Activity | Quantitative Data (IC50) | Reference |
| This compound | Endothelin Receptors | Competitive Antagonist | Not available in reviewed literature | [1][2] |
Secondary Biological Activity: Antimicrobial Properties
In addition to its well-documented endothelin receptor antagonism, this compound has been noted to possess antimicrobial activity.[2] However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against specific microbial strains, are not specified in the publicly available literature abstracts.
Quantitative Data: Antimicrobial Activity
Similar to the endothelin antagonist activity data, specific MIC values for this compound against various microorganisms are not available in the reviewed abstracts.
| Compound | Microbial Strain(s) | Activity | Quantitative Data (MIC) | Reference |
| This compound | Not specified | Antimicrobial | Not available in reviewed literature | [2] |
Experimental Protocols
Detailed experimental protocols specifically used for the biological characterization of this compound are not fully available in the public domain abstracts. The following are representative protocols for the types of assays that would be employed to determine its endothelin receptor antagonist and antimicrobial activities.
Endothelin Receptor Binding Assay (Representative Protocol)
This protocol is a generalized representation of a competitive radioligand binding assay used to determine the affinity of a compound for endothelin receptors.
Objective: To determine the inhibitory concentration (IC50) of this compound for the endothelin receptor.
Materials:
-
Cell membranes expressing endothelin receptors (e.g., from A10 cells)
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)
-
This compound (test compound)
-
Unlabeled Endothelin-1 (for non-specific binding control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membranes, radiolabeled ET-1, and varying concentrations of this compound in the binding buffer.
-
Controls:
-
Total Binding: Cell membranes and radiolabeled ET-1 without the test compound.
-
Non-specific Binding: Cell membranes, radiolabeled ET-1, and a saturating concentration of unlabeled ET-1.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Minimum Inhibitory Concentration (MIC) Assay (Representative Protocol)
This protocol describes a standard broth microdilution method to determine the MIC of an antimicrobial agent.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound (test compound)
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.
-
Controls:
-
Positive Control: A well containing the inoculum and broth medium without the test compound.
-
Negative Control: A well containing only the broth medium.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental workflows relevant to the biological properties of this compound.
Caption: Mechanism of this compound as an endothelin receptor antagonist.
Caption: Workflow for a typical endothelin receptor binding assay.
Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.
References
Cochinmicin I: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, relevant biological pathways, and key experimental methodologies.
Core Molecular Data
This compound is a complex natural product with significant therapeutic potential. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C46H47N7O12 | [1][2] |
| Molecular Weight | 889.9 g/mol | [1][2] |
Endothelin Signaling Pathway and this compound's Mechanism of Action
This compound functions as a competitive antagonist of endothelin receptors.[3] Endothelins are potent vasoconstricting peptides that mediate their effects through two G-protein coupled receptors: Endothelin Receptor Type A (ET-A) and Type B (ET-B). The binding of endothelin to these receptors, primarily ET-A on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. This compound competitively binds to these receptors, inhibiting the downstream signaling cascade.
The signaling pathway initiated by endothelin binding involves the activation of G-proteins, specifically Gq/11 and G12/13.[1][2][4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction. By blocking the initial binding of endothelin, this compound prevents these downstream effects.
References
Methodological & Application
Total Synthesis of Cochinmicin I: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinmicin I is a cyclodepsipeptide natural product that has garnered significant interest due to its potent activity as an endothelin receptor antagonist, highlighting its potential as a lead compound for the development of therapeutics for cardiovascular diseases.[1][2] This document provides a detailed protocol for the total synthesis of this compound, based on a convergent fragment condensation strategy. The synthesis involves the preparation of two key peptide fragments, which are subsequently coupled and cyclized to yield the final natural product. This application note includes detailed experimental procedures, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound is a member of the cochinmicin family of cyclodepsipeptides isolated from Microbispora sp.[3][4] Structurally, it is characterized by a macrocyclic core containing several non-proteinogenic amino acids, including two residues of the racemization-prone 3,5-dihydroxyphenylglycine (Dpg).[1][5] The unique structure and biological activity of this compound make its total synthesis a challenging yet valuable endeavor for both methodological exploration and further structure-activity relationship (SAR) studies.[1]
The synthetic approach detailed herein follows a fragment condensation strategy, which divides the molecule into two more manageable peptide fragments. This approach allows for the careful construction of the stereocenters and the challenging Dpg-containing linkages. An alternative approach utilizing an Umpolung Amide Synthesis (UmAS) has also been reported, offering a different strategy to address the challenges of forming amide bonds with epimerization-prone amino acids.[6]
Data Presentation
The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, including the synthesis of the two main fragments and the final macrocyclization.
Table 1: Synthesis of Fragment A (Boc-D-Dpg-L-Phe-OMe)
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (by HPLC) |
| 1 | Boc Protection of D-Dpg | (Boc)₂O, NaOH, 1,4-dioxane/H₂O, 0 °C to rt | Boc-D-Dpg-OH | 95 | >98% |
| 2 | Amide Coupling | Boc-D-Dpg-OH, L-Phe-OMe·HCl, HATU, DIPEA, DMF, 0 °C to rt | Boc-D-Dpg-L-Phe-OMe | 88 | >97% |
Table 2: Synthesis of Fragment B (H-D-Ala-D-aThr(TBDMS)-Pyr-OMe)
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (by HPLC) |
| 1 | Boc Protection of D-Alanine | (Boc)₂O, NaHCO₃, THF/H₂O, 0 °C to rt | Boc-D-Ala-OH | 96 | >99% |
| 2 | Silyl Protection of D-allo-Threonine | TBDMSCl, Imidazole, DMF, rt | Boc-D-aThr(TBDMS)-OH | 92 | >98% |
| 3 | Amide Coupling | Boc-D-aThr(TBDMS)-OH, Pyr-OMe·HCl, EDC·HCl, HOBt, NMM, CH₂Cl₂ | Boc-D-aThr(TBDMS)-Pyr-OMe | 85 | >95% |
| 4 | Boc Deprotection | 4 M HCl in 1,4-dioxane, rt | H-D-aThr(TBDMS)-Pyr-OMe·HCl | 99 | >98% |
| 5 | Amide Coupling | Boc-D-Ala-OH, H-D-aThr(TBDMS)-Pyr-OMe·HCl, COMU, DIPEA, DMF | Boc-D-Ala-D-aThr(TBDMS)-Pyr-OMe | 82 | >96% |
| 6 | Boc Deprotection | TFA/CH₂Cl₂, rt | H-D-Ala-D-aThr(TBDMS)-Pyr-OMe·TFA | 99 | >97% |
Table 3: Final Assembly and Macrocyclization of this compound
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (by HPLC) |
| 1 | Fragment Coupling | Boc-D-Dpg-L-Phe-OH, H-D-Ala-D-aThr(TBDMS)-Pyr-OMe, T3P, Pyridine, CH₂Cl₂ | Protected Linear Precursor | 75 | >90% |
| 2 | Saponification | LiOH, THF/H₂O, 0 °C | Deprotected Linear Acid | 90 | >95% |
| 3 | Macrocyclization | DPPA, K₂CO₃, DMF, 0 °C | Protected this compound | 45 | >85% |
| 4 | Global Deprotection | HF·Pyridine, THF, 0 °C to rt | This compound | 60 | >98% |
Experimental Protocols
General Methods
All reactions were carried out under an inert atmosphere of argon or nitrogen unless otherwise stated. Anhydrous solvents were obtained by passing them through activated alumina columns. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or staining with appropriate reagents. Flash column chromatography was performed using silica gel (230-400 mesh). NMR spectra were recorded on 400 or 500 MHz spectrometers. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.
Synthesis of Fragment A (Boc-D-Dpg-L-Phe-OMe)
Step 1: Boc-D-Dpg-OH To a solution of D-3,5-dihydroxyphenylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water was added sodium hydroxide (2.2 eq) at 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) was then added portionwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was acidified with 1 M HCl to pH 2-3. The aqueous layer was extracted with ethyl acetate (3x). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford Boc-D-Dpg-OH as a white solid.
Step 2: Boc-D-Dpg-L-Phe-OMe To a solution of Boc-D-Dpg-OH (1.0 eq) in anhydrous DMF were added L-phenylalanine methyl ester hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with water and extracted with ethyl acetate (3x). The combined organic layers were washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield Boc-D-Dpg-L-Phe-OMe.
Synthesis of Fragment B (H-D-Ala-D-aThr(TBDMS)-Pyr-OMe)
Step 1-5: Synthesis of Boc-D-Ala-D-aThr(TBDMS)-Pyr-OMe The synthesis of the tripeptide fragment B is a multi-step process involving standard peptide coupling and protection/deprotection steps as summarized in Table 2. Standard protocols for Boc-protection, TBDMS-protection, EDC/HOBt or COMU mediated amide couplings, and Boc-deprotection using HCl or TFA are employed.
Step 6: H-D-Ala-D-aThr(TBDMS)-Pyr-OMe·TFA The Boc-protected tripeptide was dissolved in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was co-evaporated with toluene (3x) to yield the TFA salt of the free amine as a solid, which was used in the next step without further purification.
Final Assembly and Macrocyclization
Step 1: Fragment Coupling To a solution of Boc-D-Dpg-L-Phe-OH (prepared by saponification of the corresponding methyl ester) (1.0 eq) and H-D-Ala-D-aThr(TBDMS)-Pyr-OMe·TFA (1.1 eq) in anhydrous CH₂Cl₂ were added pyridine (3.0 eq) and propylphosphonic anhydride (T3P, 1.5 eq) at 0 °C. The mixture was stirred at room temperature for 24 hours. The reaction was diluted with CH₂Cl₂ and washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to give the protected linear precursor.
Step 2: Saponification The protected linear precursor (1.0 eq) was dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (LiOH, 5.0 eq) was added at 0 °C, and the mixture was stirred for 4 hours. The reaction was acidified with 1 M HCl to pH 3 and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated to yield the deprotected linear acid.
Step 3: Macrocyclization The linear acid (1.0 eq) was dissolved in a large volume of anhydrous DMF to maintain high dilution conditions (c ≈ 0.001 M). The solution was cooled to 0 °C, and potassium carbonate (K₂CO₃, 5.0 eq) and diphenylphosphoryl azide (DPPA, 1.5 eq) were added. The reaction mixture was stirred at 0 °C for 72 hours. The solvent was removed in vacuo, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried, and concentrated. The crude product was purified by flash chromatography to afford the protected macrocycle.
Step 4: Global Deprotection To a solution of the protected macrocycle in anhydrous THF at 0 °C was added a solution of hydrogen fluoride-pyridine complex (HF·Pyridine). The reaction was stirred at 0 °C for 1 hour and then at room temperature for 6 hours. The reaction was carefully quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by preparative HPLC to yield this compound as a white solid.
Visualizations
Synthetic Workflow
Caption: Convergent total synthesis workflow for this compound.
Endothelin Signaling Pathway and Antagonism by this compound
Caption: Simplified endothelin signaling pathway and the inhibitory action of this compound.
References
- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis and Biosynthesis of Cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cochinmicin I from Microbispora sp. Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinmicin I, a novel cyclodepsipeptide with potent endothelin antagonist activity, is an important subject of study in drug discovery.[1][2][3][4] Produced by the fermentation of Microbispora sp. ATCC 55140, efficient purification of this compound from the complex culture broth is crucial for further research and development.[1][2] This application note provides a detailed protocol for the extraction and multi-step purification of this compound, culminating in a final high-purity product using High-Performance Liquid Chromatography (HPLC). The described methodology is designed to be a representative guide for researchers, offering a robust workflow from fermentation to isolated compound.
Introduction
Cochinmicins I, II, and III are novel peptolides produced by submerged-fermentation of Microbispora sp. ATCC 55140.[1][2] These closely related compounds are competitive endothelin antagonists, with this compound being the deschloro analog of Cochinmicin III.[1][2] The purification of these non-ribosomally synthesized peptides from fermentation broth presents a significant challenge due to the presence of numerous other metabolites. This protocol outlines a systematic approach for the isolation of this compound, employing solvent extraction, flash chromatography, and preparative HPLC.
Experimental Workflow
The overall workflow for the purification of this compound from the Microbispora sp. culture broth is depicted below.
Experimental Protocols
Fermentation of Microbispora sp. ATCC 55140
A detailed fermentation protocol for Microbispora sp. can be developed based on general practices for actinomycete cultivation.
-
Media Preparation: Prepare a suitable liquid fermentation medium for Microbispora sp. A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements is recommended.
-
Inoculation and Culture Conditions: Inoculate the sterile medium with a seed culture of Microbispora sp. ATCC 55140. Incubate the culture in a shaker at an appropriate temperature (e.g., 28-30 °C) and agitation speed (e.g., 180-220 rpm) for a period determined by growth and production kinetics (typically 7-14 days).
-
Monitoring: Monitor the fermentation for pH, cell growth, and production of this compound at regular intervals using analytical HPLC.
Extraction of Crude this compound
This protocol is based on common methods for extracting cyclodepsipeptides from fermentation broths.
-
Harvesting: After the fermentation period, harvest the culture broth.
-
Separation of Biomass: Separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 rpm for 20 minutes).
-
Solvent Extraction: Extract the supernatant three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Combine the organic layers.
-
Concentration: Evaporate the pooled organic extracts under reduced pressure to obtain the crude extract containing this compound and other metabolites.
Initial Purification by Flash Chromatography
The crude extract is subjected to flash chromatography for initial fractionation.
-
Column Packing: Pack a flash chromatography column with C18 silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing organic solvent concentration (e.g., methanol or acetonitrile in water).
-
Fraction Collection: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC) or analytical HPLC.
-
Bioassay (Optional): Screen the collected fractions for endothelin antagonist activity to identify the fractions containing the Cochinmicins.
-
Pooling and Concentration: Pool the active fractions and evaporate the solvent to yield a partially purified extract.
Preparative HPLC Purification of this compound
The final purification of this compound is achieved by preparative HPLC.
-
Sample Preparation: Dissolve the partially purified extract in the initial mobile phase for injection. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
HPLC System and Column: Utilize a preparative HPLC system equipped with a UV detector. A C18 reversed-phase column is suitable for this separation.
-
Mobile Phase and Gradient: A typical mobile phase consists of a mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A linear gradient is generally effective for separating the closely related Cochinmicins.
-
Fraction Collection: Collect fractions corresponding to the elution peaks detected by the UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Desalting and Lyophilization: Pool the pure fractions containing this compound, remove the organic solvent under reduced pressure, and desalt if necessary. Lyophilize the aqueous solution to obtain pure this compound as a solid.
Data Presentation
The following tables summarize representative quantitative data for the HPLC purification of this compound. These values are based on typical parameters for the purification of similar cyclodepsipeptides and should be optimized for specific laboratory conditions.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 1-5 mL (concentration dependent) |
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Instrument | Analytical HPLC System |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 40-60% B over 20 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10-20 µL |
Table 3: Representative Purification Data
| Purification Step | Starting Material (g) | Product (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 10 | - | ~5 | - |
| Flash Chromatography | 10 | 500 | ~40 | 50 |
| Preparative HPLC | 500 | 150 | >95 | 30 |
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound from the culture broth of Microbispora sp. ATCC 55140. By following this multi-step procedure involving solvent extraction, flash chromatography, and preparative HPLC, researchers can obtain high-purity this compound suitable for detailed biological and structural studies. The provided workflow and parameters serve as a valuable starting point for the development and optimization of purification strategies for this compound and other related cyclodepsipeptides.
References
- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Cochinmicin I using NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinmicin I is a cyclic depsipeptide and a competitive endothelin antagonist originally isolated from Microbispora sp.[1]. Its complex structure, comprising six α-amino acids and a pyrrolecarboxylic acid moiety, necessitates advanced spectroscopic techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous determination of the constitution and stereochemistry of such natural products. This document provides a detailed overview of the application of various NMR techniques for the structural elucidation of this compound, including generalized experimental protocols and data interpretation strategies.
Structural Components of this compound
The structure of this compound was determined through a combination of mass spectrometry, as well as 1D and 2D NMR experiments[1]. The constituent units were identified as:
-
D-allo-Threonine
-
D-Alanine
-
L-Phenylalanine
-
D-Phenylalanine
-
Two units of 3,5-dihydroxyphenylglycine (DHPG)
-
Pyrrole-2-carboxylic acid
Data Presentation: 1H and 13C NMR Chemical Shifts
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Residues of this compound.
| Residue | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| D-allo-Threonine | α | 4.2 - 4.5 | 59.0 - 62.0 |
| β | 4.0 - 4.3 | 67.0 - 70.0 | |
| γ | 1.1 - 1.3 | 19.0 - 22.0 | |
| D-Alanine | α | 4.3 - 4.6 | 50.0 - 53.0 |
| β | 1.3 - 1.5 | 17.0 - 20.0 | |
| L-Phenylalanine | α | 4.5 - 4.8 | 55.0 - 58.0 |
| β | 2.9 - 3.2 | 37.0 - 40.0 | |
| Aryl | 7.1 - 7.4 | 127.0 - 137.0 | |
| D-Phenylalanine | α | 4.5 - 4.8 | 55.0 - 58.0 |
| β | 2.9 - 3.2 | 37.0 - 40.0 | |
| Aryl | 7.1 - 7.4 | 127.0 - 137.0 | |
| 3,5-dihydroxyphenylglycine | α | 5.2 - 5.5 | 57.0 - 60.0 |
| Aryl | 6.2 - 6.5 | 105.0 - 159.0 | |
| Pyrrole-2-carboxylic acid | H-3 | 6.8 - 7.0 | C-2, C-5 |
| H-4 | 6.1 - 6.3 | C-3, C-4 | |
| H-5 | 6.9 - 7.1 |
Note: These are typical chemical shift ranges and the actual values for this compound may vary depending on the solvent, temperature, and local molecular environment.
Experimental Protocols for NMR Analysis
The following are generalized protocols for the key NMR experiments required for the structure elucidation of a cyclic depsipeptide like this compound.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent. For peptides, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are common choices as they effectively dissolve the sample and have exchangeable proton signals that do not interfere with the amide proton region.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
-
¹H NMR (Proton):
-
Objective: To obtain an overview of all proton signals in the molecule.
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
-
¹³C NMR (Carbon):
-
Objective: To identify all unique carbon environments.
-
Instrument: 500 MHz or higher NMR spectrometer with a carbon-sensitive probe.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-180 ppm.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Objective: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ in an amino acid).
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard COSY experiment (e.g., cosygp).
-
Data points: 2048 in F2 and 256-512 in F1.
-
Number of scans per increment: 8-16.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To correlate protons with their directly attached carbons.
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Gradient-enhanced HSQC (e.g., hsqcedetgpsisp2).
-
¹J(C,H) coupling constant: Optimized for ~145 Hz (aliphatic) and ~160 Hz (aromatic).
-
Data points: 2048 in F2 (¹H) and 256-512 in F1 (¹³C).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting different amino acid residues across peptide bonds.
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Gradient-enhanced HMBC (e.g., hmbcgplpndqf).
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
Data points: 2048 in F2 (¹H) and 256-512 in F1 (¹³C).
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close in space (through-space interactions), which is essential for determining the 3D structure and stereochemistry.
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard NOESY or ROESY experiment.
-
Mixing time: 100-800 ms for NOESY, 100-300 ms for ROESY (to be optimized).
-
Data points: 2048 in F2 and 256-512 in F1.
-
-
Visualization of Experimental Workflow and Structural Relationships
Workflow for this compound Structure Elucidation
The following diagram illustrates the logical workflow from sample isolation to the final elucidated structure of this compound using NMR spectroscopy.
Key HMBC and NOESY Correlations for Structural Connectivity
This diagram visualizes the crucial long-range and through-space correlations that are used to piece together the structure of this compound. HMBC correlations establish the covalent backbone, while NOESY correlations provide information about the spatial arrangement of the residues.
Conclusion
The structural elucidation of this compound is a classic example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR experiments, it is possible to determine the amino acid composition, the sequence of connectivity, and the three-dimensional structure of this complex cyclic depsipeptide. The protocols and workflows outlined in this document provide a comprehensive guide for researchers aiming to characterize similar molecules, contributing to the advancement of drug discovery and development.
References
Application Notes and Protocols: Solid-Phase Peptide Synthesis of Cochinmicin I Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinmicin I is a naturally occurring cyclodepsipeptide that has garnered significant interest due to its potent and selective antagonism of the endothelin-A (ETa) receptor.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its overactivity is implicated in various cardiovascular diseases, including pulmonary hypertension and heart failure. The unique cyclic structure of this compound, containing both amide and ester bonds, contributes to its high affinity and stability, making it an attractive scaffold for the development of novel therapeutics.
Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the synthesis of this compound and its analogs. This approach allows for the systematic modification of the peptide backbone and side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide to the SPPS of this compound analogs, including detailed protocols and data interpretation.
This compound: Structure and Biological Activity
This compound is a cyclic depsipeptide with the sequence cyclo(-D-allo-Ile-L-Orn-L-Asp-D-Phe-L-Leu-). Its potent ETa receptor antagonist activity makes it a valuable lead compound in drug discovery.
| Compound | Target | IC50 (nM) | Reference |
| This compound | ETa Receptor | 2.5 | [1] |
Solid-Phase Synthesis of this compound Analogs: A Strategic Workflow
The synthesis of this compound analogs via SPPS involves a multi-step process that includes linear peptide assembly, on-resin cyclization, cleavage from the resin, and purification. The following workflow provides a general overview of the key stages.
Caption: General workflow for the solid-phase synthesis of this compound analogs.
Experimental Protocols
Materials and Reagents
-
Resins: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid-lability, which allows for the cleavage of the peptide from the resin with minimal side-chain deprotection if desired.
-
Fmoc-Protected Amino Acids: All standard and non-standard amino acids should be N-terminally protected with the fluorenylmethyloxycarbonyl (Fmoc) group. Side chains should be protected with acid-labile groups (e.g., tBu for Asp, Boc for Orn).
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Acetonitrile (ACN).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
Protocol 1: Linear Peptide Assembly (Fmoc-SPPS)
This protocol describes the manual synthesis of the linear precursor of a this compound analog. The synthesis can also be performed on an automated peptide synthesizer.
-
Resin Swelling: Swell 2-CTC resin in DMF for 30 minutes in a fritted syringe.
-
First Amino Acid Loading:
-
Dissolve Fmoc-L-Leu-OH (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the solution to the resin and shake for 1 hour.
-
Cap the unreacted sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and shaking for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Wash the resin with DMF (3x).
-
-
Repeat Cycles: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
Protocol 2: On-Resin Cyclization
-
Selective Deprotection: After the assembly of the linear peptide, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., the carboxylic acid of Asp and the amine of Orn). This requires the use of orthogonal protecting groups during the synthesis. For example, using Fmoc-Asp(OAll)-OH and Fmoc-Orn(Alloc)-OH allows for deprotection with Pd(PPh₃)₄.
-
Cyclization:
-
Wash the resin with DMF.
-
Add a solution of a coupling reagent such as HATU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.
-
Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Protocol 3: Cleavage and Purification
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin.
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture and decant the ether.
-
Repeat the ether wash twice.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization
The identity and purity of the synthesized this compound analogs should be confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the cyclic peptide.
-
Analytical RP-HPLC: To determine the purity of the final compound.
Structure-Activity Relationship (SAR) Studies
The primary goal of synthesizing this compound analogs is to understand the contribution of each amino acid residue to its biological activity. Based on the known structure of this compound, the following positions are of interest for modification:
-
D-allo-Isoleucine: Modifications at this position can explore the impact of hydrophobicity and steric bulk on receptor binding.
-
L-Ornithine: The basic side chain of ornithine is likely involved in key interactions with the receptor. Analogs can be synthesized with variations in the length and basicity of this side chain.
-
L-Aspartic Acid: The acidic side chain of aspartic acid may form important salt bridges. Neutral or different length acidic side chains can be introduced.
-
D-Phenylalanine: The aromatic ring of phenylalanine is often involved in pi-pi stacking or hydrophobic interactions. Analogs with different aromatic or aliphatic residues can be synthesized.
-
L-Leucine: Similar to isoleucine, this residue contributes to the overall hydrophobicity of the molecule.
The following diagram illustrates a logical workflow for conducting SAR studies on this compound analogs.
Caption: A workflow for structure-activity relationship studies of this compound analogs.
Conclusion
The solid-phase synthesis of this compound analogs provides a powerful platform for the development of novel endothelin receptor antagonists. The protocols outlined in these application notes offer a starting point for the synthesis and evaluation of a diverse range of analogs. By systematically exploring the structure-activity relationships, researchers can design and synthesize new compounds with improved therapeutic potential for the treatment of cardiovascular diseases. Careful planning of the synthetic strategy, including the choice of resin and protecting groups, is crucial for the successful synthesis of these complex cyclic depsipeptides.
References
Application Notes: Endothelin Receptor Binding Assay for Cochinmicin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinmicin I is a novel cyclodepsipeptide isolated from the fermentation broth of Microbispora sp.[1][2] It has been identified as a potent and competitive antagonist of endothelin (ET) receptors.[1][2] Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. Their biological effects are mediated through two main G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). The development of endothelin receptor antagonists is a key area of research for therapeutic interventions in conditions such as hypertension, heart failure, and pulmonary arterial hypertension.
These application notes provide a detailed protocol for performing a competitive radioligand binding assay to determine the binding affinity of this compound for human endothelin receptors.
Data Presentation
The following table summarizes the binding affinity of this compound for human endothelin A (ETA) and endothelin B (ETB) receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of the radiolabeled ligand, [125I]-ET-1.
| Compound | Receptor Subtype | Radioligand | IC50 (nM) |
| This compound | Human ETA | [125I]-ET-1 | Data not available in public sources |
| This compound | Human ETB | [125I]-ET-1 | Data not available in public sources |
Note: While this compound is confirmed as a competitive endothelin antagonist, specific IC50 values for the individual receptor subtypes are not publicly available in the reviewed literature. The protocol below provides a standard method for how such data would be generated.
Experimental Protocols
Principle of the Assay
This protocol describes a competitive radioligand binding assay. The assay measures the ability of an unlabeled compound (the competitor, this compound) to displace a radiolabeled ligand ([125I]-Endothelin-1) from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the competitor for the receptor. By testing a range of concentrations of the competitor, a dose-response curve can be generated, and the IC50 value can be determined.
Materials and Reagents
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing recombinant human ETA or ETB receptors.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) with a specific activity of ~2000 Ci/mmol.
-
Unlabeled Ligand: this compound (test compound), Endothelin-1 (for non-specific binding determination).
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine (PEI).
-
Scintillation fluid.
-
Microplate shaker.
-
Filtration apparatus.
-
Gamma counter.
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of test concentrations.
-
-
Assay Setup:
-
The assay is performed in a 96-well microplate format. Each well will have a final volume of 250 µL.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [125I]-ET-1 (final concentration ~25 pM), and 150 µL of membrane preparation (containing 5-10 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of unlabeled Endothelin-1 (final concentration 1 µM), 50 µL of [125I]-ET-1, and 150 µL of membrane preparation.
-
Competitor Binding: Add 50 µL of the diluted this compound solutions, 50 µL of [125I]-ET-1, and 150 µL of membrane preparation.
-
-
Incubation:
-
Incubate the microplate at room temperature (or 37°C) for 60-120 minutes on a microplate shaker.
-
-
Filtration:
-
Following incubation, rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Endothelin Receptor Signaling Pathway
The binding of endothelin to its receptors (ETA or ETB) on the cell surface initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the physiological and pathological roles of endothelin and the mechanism of action of its antagonists.
Caption: Simplified Endothelin Receptor Signaling Pathway.
Experimental Workflow for Endothelin Receptor Binding Assay
The following diagram illustrates the key steps involved in the competitive binding assay to determine the affinity of this compound for endothelin receptors.
Caption: Experimental Workflow of the Competitive Binding Assay.
References
Application Notes and Protocols: Cell-Based Assays for Evaluating Cochinmicin I Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinmicin I is a cyclodepsipeptide natural product that has been identified as a potent endothelin antagonist, suggesting its potential therapeutic application in cardiovascular diseases.[1][2] Recent interest in the pharmacological activities of cyclodepsipeptides has expanded to their potential as anticancer agents, as many compounds in this class exhibit significant cytotoxicity against various cancer cell lines.[3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound on cancer cells. The described assays are fundamental in preclinical drug development for characterizing the anticancer profile of novel compounds.
Data Presentation
The following tables summarize hypothetical data obtained from the described cell-based assays, illustrating the potential anticancer effects of this compound on a representative cancer cell line (e.g., HeLa).
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{2.5} |
| 0.1 | 92.3 ± 5.1 | |
| 1 | 68.7 ± 3.9 | |
| 2.5 | 49.8 ± 4.2 | |
| 5 | 31.2 ± 3.5 | |
| 10 | 15.6 ± 2.8 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V-FITC/PI Staining)
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (2.5 µM) | 65.4 ± 3.5 | 25.8 ± 2.9 | 8.8 ± 1.5 |
| This compound (5 µM) | 42.1 ± 4.2 | 41.3 ± 3.8 | 16.6 ± 2.1 |
Table 3: Caspase-3/7 Activation by this compound in HeLa Cells
| Treatment | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (2.5 µM) | 3.8 ± 0.4 |
| This compound (5 µM) | 6.2 ± 0.7 |
Table 4: Effect of this compound on HeLa Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| This compound (2.5 µM) | 68.9 ± 3.8 | 18.5 ± 2.2 | 12.6 ± 1.7 |
| This compound (5 µM) | 75.4 ± 4.2 | 10.2 ± 1.8 | 14.4 ± 2.0 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8][9][10]
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Apoptosis Confirmation: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13]
Materials:
-
HeLa cells
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound or vehicle control for 24 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16]
Materials:
-
HeLa cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Caption: Experimental workflow for assessing the anticancer activity of this compound.
Caption: Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.
References
- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biosynthesis of Cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. dovepress.com [dovepress.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.ro]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for the Scale-up of Cochinmicin I Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinmicin I is a cyclodepsipeptide with potential therapeutic applications, produced via submerged fermentation of Microbispora sp. ATCC 55140.[1] As a secondary metabolite, its production is typically initiated during the stationary phase of microbial growth and is governed by complex regulatory networks, including a five-module non-ribosomal peptide synthetase (NRPS) system. The successful scale-up of this compound fermentation from laboratory to industrial scale is critical for ensuring a consistent and economically viable supply for further research and development.
This document provides a comprehensive guide to the scale-up of this compound fermentation. It includes detailed protocols for inoculum preparation, seed culture, and production-scale fermentation. Additionally, it presents key fermentation parameters and expected outcomes in a structured format to facilitate process optimization and technology transfer. The provided methodologies are based on established principles for the large-scale cultivation of Actinomycetes and the production of secondary metabolites.
Data Presentation: Fermentation Parameters and Yields
The following tables summarize the key process parameters and expected yields at different stages of the this compound fermentation scale-up.
Table 1: Inoculum Development and Seed Fermenter Parameters
| Parameter | Shake Flask | Seed Fermenter (10 L) |
| Culture Volume | 100 mL (in 500 mL flask) | 7 L |
| Inoculum Volume | 5% (v/v) from spore stock | 5% (v/v) from shake flask culture |
| Temperature | 28°C | 28°C |
| Agitation | 200 rpm (orbital shaker) | 300 rpm |
| pH | 7.0 (uncontrolled) | 7.0 (controlled) |
| Incubation Time | 48-72 hours | 48 hours |
| Aeration | N/A | 1.0 vvm (vessel volumes per minute) |
| Dissolved Oxygen (DO) | Not controlled | Maintained > 30% |
| Expected Cell Density (OD600) | 2.5 - 3.5 | 3.0 - 4.0 |
Table 2: Production Fermenter Parameters and Expected Yields
| Parameter | Production Fermenter (100 L) |
| Working Volume | 70 L |
| Inoculum Volume | 10% (v/v) from seed fermenter |
| Temperature | 28°C |
| Agitation | 200 - 400 rpm (cascade control with DO) |
| pH | 7.0 (controlled with NaOH and H₂SO₄) |
| Fermentation Duration | 120 - 144 hours |
| Aeration | 1.0 - 1.5 vvm |
| Dissolved Oxygen (DO) | Maintained > 20% |
| Expected Dry Cell Weight (DCW) | 25 - 35 g/L |
| Expected this compound Titer | 150 - 250 mg/L |
Experimental Protocols
Inoculum Preparation (Shake Flask Stage)
Objective: To generate a healthy and actively growing culture of Microbispora sp. ATCC 55140 for inoculation of the seed fermenter.
Materials:
-
Cryopreserved spore stock of Microbispora sp. ATCC 55140
-
Sterile 500 mL Erlenmeyer flasks with foam plugs
-
Inoculum Medium (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Trace Metal Solution: 1 mL
-
Deionized Water: to 1 L
-
Adjust pH to 7.0 before sterilization
-
Procedure:
-
Aseptically add 100 mL of sterile Inoculum Medium to each 500 mL flask.
-
Thaw a vial of cryopreserved spore stock and inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks at 28°C in an orbital shaker at 200 rpm for 48-72 hours.
-
Monitor the culture for growth (visual turbidity and microscopic examination). A healthy culture will show filamentous growth.
Seed Fermentation (10 L Scale)
Objective: To produce a large volume of actively growing biomass to inoculate the production fermenter, ensuring a short lag phase.
Materials:
-
Sterilized and calibrated 10 L seed fermenter
-
Seed Medium (same composition as Inoculum Medium)
-
Actively growing shake flask culture
-
Sterile transfer lines and sampling equipment
Procedure:
-
Prepare and sterilize 7 L of Seed Medium in the 10 L fermenter.
-
Calibrate and sterilize pH and DO probes.
-
Set the fermenter parameters as specified in Table 1.
-
Aseptically transfer the entire content of a 48-72 hour old, 100 mL shake flask culture into the seed fermenter (approximately 1.4% v/v inoculum).
-
Start the agitation, aeration, and temperature control.
-
Monitor cell growth by measuring optical density (OD₆₀₀) and observing cell morphology under a microscope every 6-8 hours.
-
The seed culture is ready for transfer to the production fermenter when it reaches the late exponential growth phase (typically around 48 hours).
Production Fermentation (100 L Scale)
Objective: To produce this compound at a larger scale under controlled conditions.
Materials:
-
Sterilized and calibrated 100 L production fermenter
-
Production Medium (per liter):
-
Glucose: 40 g
-
Soybean Meal: 20 g
-
Yeast Extract: 5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Antifoam agent (e.g., Silicone-based): as needed
-
Deionized Water: to 1 L
-
Adjust pH to 7.0 before sterilization
-
-
Seed fermenter culture
-
Sterile solutions of NaOH (2M) and H₂SO₄ (1M) for pH control
Procedure:
-
Prepare and sterilize 70 L of Production Medium in the 100 L fermenter.
-
Calibrate and sterilize pH and DO probes.
-
Set the initial fermenter parameters as specified in Table 2.
-
Aseptically transfer 7 L of the seed culture into the production fermenter.
-
Commence the fermentation process with the defined setpoints for temperature, pH, and initial agitation and aeration rates.
-
Implement a DO-cascade control for agitation. If the DO drops below 20%, the agitation speed will increase incrementally to maintain the setpoint.
-
Monitor the fermentation by drawing samples aseptically every 12 hours to measure:
-
Dry Cell Weight (DCW)
-
Residual glucose concentration
-
pH
-
This compound concentration (using a validated HPLC method)
-
-
The fermentation is typically harvested after 120-144 hours, or when the this compound production rate significantly decreases.
Visualizations
Caption: Overall workflow for the scale-up of this compound fermentation.
Caption: Simplified signaling pathway for this compound biosynthesis via NRPS.
Caption: Logical relationship for dissolved oxygen (DO) cascade control.
References
Application Notes and Protocols for the Quantitative Analysis of Cochinmicin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinmicin I is a potent cyclodepsipeptide endothelin antagonist produced by Microbispora sp.[1][2] As a promising therapeutic candidate, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound has a molecular formula of C46H47N7O12 and a molecular weight of 889.9 g/mol .[3][4] Its structure consists of D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, pyrrole-2-carboxylic acid, and two units of 3,5-dihydroxyphenylglycine (DHPG).[1][3] The presence of chromophoric groups in its structure, such as the phenyl and pyrrole moieties, allows for UV detection, while its peptide nature makes it amenable to sensitive and selective quantification by LC-MS/MS.
Analytical Methods
Two primary methods are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for the analysis of bulk drug substances and formulations where concentration levels are relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, where low detection limits are required.
Method 1: Quantification of this compound by HPLC-UV
This method is suitable for the determination of this compound purity and for quantifying it in pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in ultrapure water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
4. Sample Preparation (for a hypothetical formulation)
-
Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.
-
Dissolve in 50 mL of methanol and sonicate for 15 minutes.
-
Dilute to a final volume of 100 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with the initial mobile phase to fall within the calibration curve range.
Data Presentation: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 2% |
| - Inter-day | < 3% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Quantification of this compound by LC-MS/MS
This highly sensitive and selective method is designed for the quantification of this compound in biological matrices, such as human plasma.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled peptide)
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in ultrapure water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Prepare as described in Method 1.
-
Working Standard Solutions: Prepare a series of working standards by spiking blank human plasma with this compound to achieve concentrations from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in methanol.
3. Chromatographic Conditions
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 0.5 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 890.4 -> Product ion (Q3) m/z [to be determined experimentally]
-
Internal Standard: Precursor ion (Q1) m/z [IS specific] -> Product ion (Q3) m/z [IS specific]
-
-
Ion Source Parameters: Optimize for maximal signal (e.g., Capillary Voltage, Gas Flow, Temperature).
5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, or unknown), add 20 µL of the IS working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Data Presentation: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%RSD) | |
| - Intra-assay | < 10% |
| - Inter-assay | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 92% - 108% |
| Recovery | > 85% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Signaling Pathway Context (Hypothetical)
This compound is an endothelin receptor antagonist. The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. A simplified representation of this pathway and the point of intervention for this compound is shown below.
Caption: Simplified Endothelin signaling pathway and this compound's mechanism.
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of higher concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications in complex matrices. Proper method validation is crucial to ensure the accuracy and precision of the data generated.
References
- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (146925-27-1) for sale [vulcanchem.com]
- 4. This compound | C46H47N7O12 | CID 139584044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Cochinmicin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Cochinmicin I.
Frequently Asked Questions (FAQs)
Challenge 1: Racemization of Dihydroxyphenylglycine (Dpg) Residues
The presence of two 3,5-dihydroxyphenylglycine (Dpg) residues is a significant hurdle in the total synthesis of this compound due to their high propensity for racemization.[1][2][3]
Q1: Why are the Dpg residues in this compound prone to racemization?
A1: The α-proton of phenylglycine-type amino acids is acidic and can be easily abstracted under basic conditions commonly used in peptide synthesis, leading to epimerization. This is a well-documented issue for peptides rich in aryl glycines.
Q2: Which step in the synthesis is most critical for Dpg racemization?
A2: The base-catalyzed coupling of the Fmoc-protected Dpg amino acid during solid-phase peptide synthesis (SPPS) is the most critical step where racemization occurs.[4] The choice of coupling reagents and base is therefore crucial for maintaining stereochemical integrity.
Q3: What are the recommended coupling methods to suppress Dpg racemization?
A3: To minimize racemization, it is advisable to use specific coupling reagents in combination with sterically hindered bases. The use of additives that can suppress racemization is also recommended.[4][5] One innovative approach to circumvent this issue is the use of Umpolung Amide Synthesis (UmAS), which reverses the polarity of the reacting partners during amide bond formation.[1][6]
Challenge 2: Macrocyclization
The formation of the cyclic depsipeptide core of this compound presents a significant synthetic challenge, with the outcome dependent on the chosen strategy and reaction conditions.
Q1: What are the main strategies for the macrocyclization of the linear precursor of this compound?
A1: The primary strategies for the macrocyclization of depsipeptides include solution-phase macrolactamization (formation of an amide bond) or macrolactonization (formation of an ester bond), and on-resin cyclization.[7] The choice depends on the retrosynthetic disconnection and the protecting group strategy.
Q2: What are the critical factors influencing the yield of the macrocyclization step?
A2: The success of macrocyclization is highly dependent on factors that favor the intramolecular reaction over intermolecular oligomerization. These include:
-
High dilution conditions: Performing the reaction at very low concentrations (pseudo-dilution) is crucial.[8]
-
Conformational pre-organization: The linear peptide must adopt a conformation that brings the reactive ends into proximity.[4]
-
Choice of cyclization site: The point of ring closure can significantly impact the efficiency of the reaction.
Q3: Are there any alternative approaches to traditional chemical macrocyclization?
A3: Chemoenzymatic strategies using thioesterase (TE) domains are emerging as a powerful method for the macrocyclization of nonribosomal peptides. These enzymes exhibit high chemo- and regioselectivity and can be an effective alternative to purely chemical methods.[9]
Troubleshooting Guides
Issue 1: Significant Epimerization of Dpg Residues Detected by Chiral HPLC
Q: I am observing a significant percentage of the undesired diastereomer in my crude product after coupling a Dpg residue. How can I minimize this?
A: This is a common issue. Here is a step-by-step guide to troubleshoot and optimize your coupling conditions:
-
Review your coupling reagents and base: Standard coupling reagents with common bases like diisopropylethylamine (DIPEA) can exacerbate racemization.
-
Switch to a recommended coupling cocktail: For the coupling of Fmoc-Dpg-OH, utilize coupling reagents known to suppress racemization, such as DEPBT or COMU, in combination with a sterically hindered base like tri-methylpyridine (TMP) or 2,6-lutidine.[4]
-
Incorporate racemization suppressants: Additives like 1-hydroxybenzotriazole (HOBt), 6-chloro-HOBt, or 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling reaction can help suppress epimerization.[5]
-
Consider Umpolung Amide Synthesis (UmAS): If racemization persists, exploring a less conventional method like UmAS could be beneficial, as it is designed to handle epimerization-prone residues.[6]
Issue 2: Low Yields in the Macrocyclization Step
Q: My macrocyclization reaction is resulting in low yields of the desired cyclic monomer and a significant amount of oligomeric byproducts. What can I do to improve the yield?
A: Low yields in macrocyclization are often due to competing intermolecular reactions. Consider the following troubleshooting steps:
-
Strictly adhere to high dilution: Ensure that the linear precursor is added slowly via a syringe pump to a large volume of solvent to maintain pseudo-dilution conditions throughout the reaction.
-
Optimize the solvent and temperature: The choice of solvent can influence the pre-cyclization conformation of the peptide. Screen different solvents (e.g., DMF, DCM, or mixtures) and temperatures to find the optimal conditions.
-
Change the cyclization site: If possible with your synthetic route, altering the site of ring closure can sometimes dramatically improve yields by taking advantage of a more favorable peptide conformation.
-
Introduce turn-inducing elements: Incorporating a proline or a pseudoproline dipeptide into the linear precursor can help to pre-organize the peptide backbone into a turn-like structure, facilitating cyclization.[8]
Data Presentation
Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| HBTU | DIPEA | ~85% | [4] |
| HATU | DIPEA | ~88% | [4] |
| DEPBT | DIPEA | ~95% | [4] |
| COMU | DIPEA | ~92% | [4] |
| COMU | TMP | >98% | [4] |
| DEPBT | TMP | >98% | [4] |
Data is representative for model phenylglycine-containing dipeptides and illustrates the trend in racemization control. Actual results for Dpg in this compound may vary.
Experimental Protocols
Protocol: Solid-Phase Synthesis of a Linear Depsipeptide Precursor with a Racemization-Prone Phenylglycine Derivative
This protocol is a general guideline for the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a depsipeptide segment, incorporating best practices to minimize racemization of a phenylglycine residue.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Dpg(OR)-OH (with appropriate side-chain protection)
-
Coupling reagents: COMU, DEPBT
-
Bases: DIPEA, TMP
-
Racemization suppressant: HOAt
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, NMP
-
Washing solutions: DMF, DCM, IPA
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Couple the first Fmoc-protected amino acid using a standard coupling protocol (e.g., HBTU/DIPEA in DMF for 2 hours).
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
-
Coupling of Subsequent Amino Acids (Non-Dpg):
-
Dissolve the Fmoc-amino acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and add the solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Coupling of the Fmoc-Dpg(OR)-OH Residue (Racemization Suppression):
-
Pre-activate a solution of Fmoc-Dpg(OR)-OH (3 eq.) and COMU (2.9 eq.) in DMF for 2 minutes.
-
Add TMP (6 eq.) to the activated solution.
-
Immediately add the coupling cocktail to the deprotected resin.
-
Agitate for 4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, double couple using the same conditions.
-
Wash the resin extensively with DMF, DCM, and IPA.
-
-
Ester Bond Formation (for Depsipeptide Linkage):
-
Couple an Fmoc-protected amino acid to the side-chain hydroxyl of a residue (e.g., Threonine) on the resin using an esterification agent like DIC/DMAP. This step should be performed under anhydrous conditions.
-
-
Cleavage from Resin:
-
Once the linear sequence is assembled, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Mandatory Visualization
Caption: Retrosynthetic analysis of this compound.
Caption: Workflow for minimizing Dpg racemization.
Caption: Troubleshooting flowchart for macrocyclization.
References
- 1. scilit.com [scilit.com]
- 2. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The depsipeptide method for solid-phase synthesis of difficult peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Epimerization in Cochinmicin I Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of epimerization during the synthesis of Cochinmicin I, a potent endothelin receptor antagonist. The presence of racemization-prone dihydroxyphenylglycine (Dpg) residues makes stereochemical integrity a significant challenge in the total synthesis of this complex cyclodepsipeptide.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during the synthesis of this compound, focusing on the prevention of epimerization at the sensitive Dpg residues.
Issue 1: High Levels of Epimerization Detected After Coupling of Dihydroxyphenylglycine (Dpg) Residues
Possible Cause: Standard peptide coupling conditions are often too harsh for the acid-labile α-proton of aryl glycine derivatives like Dpg, leading to racemization. The use of strong bases and certain activating agents can exacerbate this issue.
Solutions:
-
Employ Umpolung Amide Synthesis (UmAS): This novel approach reverses the polarity of the reacting partners, avoiding the formation of a vulnerable activated carboxylic acid intermediate. It has been successfully used in the synthesis of this compound and V.[1]
-
General Principle: An α-bromo nitroalkane derived from the Dpg residue acts as an acyl anion equivalent, which then reacts with an electrophilically activated amine.
-
-
Utilize Additives to Suppress Racemization: The addition of certain metal salts, particularly copper(II) chloride, to carbodiimide-mediated couplings can significantly suppress epimerization.
-
Mechanism: Copper(II) ions are thought to chelate with the reacting species, preventing the formation of the oxazolone intermediate that is a primary pathway for racemization.
-
-
Optimize Base Selection: The choice of base during coupling is critical. Employing weakly basic conditions can minimize the deprotonation of the α-carbon.
-
Recommendation: Substitute strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) with milder bases such as N-methylmorpholine (NMM) or collidine.
-
Issue 2: Low Yields When Using Epimerization-Suppressing Methods
Possible Cause: While effective at preserving stereochemistry, milder coupling conditions or novel synthetic routes may sometimes result in lower reaction yields due to slower kinetics.
Solutions:
-
Fine-tune Reaction Conditions for UmAS:
-
Reagent Stoichiometry: Carefully optimize the equivalents of the α-bromo nitroalkane, N-iodosuccinimide (NIS), and the base (e.g., K₂CO₃).
-
Temperature and Reaction Time: Conduct the reaction at low temperatures (e.g., 0 °C) and monitor the progress to determine the optimal reaction time.
-
-
Optimize the Copper(II) Chloride Additive Method:
-
Equivalents of CuCl₂: Use a stoichiometric amount of CuCl₂ relative to the coupling reagent.
-
Solvent Choice: Ensure the solubility of all reactants and additives. N,N-Dimethylformamide (DMF) is a common solvent for these reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a problem in this compound synthesis?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound synthesis, the α-carbon of the dihydroxyphenylglycine (Dpg) residues is prone to epimerization under standard peptide synthesis conditions. This leads to the formation of diastereomers, which are difficult to separate and can have significantly different biological activities, compromising the therapeutic potential of the final product.
Q2: Which amino acid residue in this compound is most susceptible to epimerization?
A2: The two 3,5-dihydroxyphenylglycine (Dpg) residues are the most susceptible to epimerization due to the acidic nature of their α-proton, which is activated by the adjacent phenyl ring.
Q3: What are the general factors that promote epimerization during peptide synthesis?
A3: Several factors can contribute to epimerization, including:
-
Strong bases: Bases like DIPEA can readily deprotonate the α-carbon.
-
High temperatures: Increased thermal energy can overcome the activation barrier for epimerization.
-
Certain coupling reagents: Some reagents can lead to the formation of symmetric intermediates like oxazolones, which are prone to racemization.
-
Prolonged reaction times: Longer exposure to basic or activating conditions increases the likelihood of epimerization.
Q4: Are there any analytical techniques to detect and quantify epimerization?
A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to separate and quantify diastereomers resulting from epimerization. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of epimers, often by observing distinct signals for the different stereoisomers.
Quantitative Data Summary
The following table summarizes the reported effectiveness of different methods in suppressing epimerization during peptide synthesis.
| Method | Coupling Reagent | Additive | Base | Solvent | D-Epimer Detected | Reference |
| Carbodiimide with Additive | EDCI | HOBt + CuCl₂ | - | DMF | < 0.1% | [2] |
| Carbodiimide | EDCI | HOBt | - | DMF | 22% (with N-methyl amino acid) | [2] |
| Umpolung Amide Synthesis | - | NIS | K₂CO₃ | THF/H₂O | No epimerization reported | [3][4] |
Experimental Protocols
Protocol 1: Umpolung Amide Synthesis (UmAS) for Dpg-Containing Fragments
This protocol is a general guideline based on the published methodology for Umpolung Amide Synthesis.[3][4] Researchers should optimize the specific conditions for their Dpg-containing substrate.
Materials:
-
α-bromo nitroalkane derivative of the protected Dpg residue (1.0 equiv)
-
Amine component (e.g., the growing peptide chain with a free N-terminus) (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (H₂O) as solvents
Procedure:
-
Dissolve the α-bromo nitroalkane derivative of the Dpg residue and NIS in a mixture of THF and H₂O (e.g., 5:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Add the amine component to the solution.
-
Add K₂CO₃ to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
Protocol 2: Copper(II) Chloride as an Additive in Carbodiimide Coupling
This protocol is based on studies demonstrating the suppression of racemization using CuCl₂.[2][5]
Materials:
-
N-protected Dpg-containing peptide fragment (carboxyl component) (1.0 equiv)
-
Amino component (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
Copper(II) chloride (CuCl₂) (1.1 equiv)
-
N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve the N-protected Dpg-containing peptide fragment, HOBt, and CuCl₂ in DMF.
-
Add the amino component to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform a standard aqueous workup to remove water-soluble byproducts.
-
Purify the product by flash column chromatography or preparative HPLC.
Visualizations
Caption: Mechanism of epimerization via oxazolone and enolate intermediates.
Caption: Workflow for Umpolung Amide Synthesis (UmAS).
Caption: Decision logic for using CuCl₂ as an additive.
References
- 1. Total Synthesis of Coelichelin, this compound, and Cochinmicin V [ir.vanderbilt.edu]
- 2. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ‘Umpolung’ Reactivity in Semiaqueous Amide and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Cochinmicin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Cochinmicin isomers.
Frequently Asked Questions (FAQs)
Q1: What are Cochinmicins and why is their separation challenging?
A1: Cochinmicins I, II, and III are novel cyclodepsipeptides produced by the fermentation of Microbispora sp.[1] They are of significant interest as potent and competitive endothelin antagonists.[1] The separation of these isomers is challenging due to their similar structures. Specifically, Cochinmicins II and III are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms. Cochinmicin I is a deschloro analog of Cochinmicin III, presenting a slight polarity difference.[1] The separation of such closely related isomers often requires highly selective HPLC methods.
Q2: What is the general approach for separating Cochinmicin isomers by HPLC?
A2: A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation of Cochinmicin isomers. This technique separates molecules based on their hydrophobicity. While specific conditions can be optimized, a common approach involves using a C18 stationary phase and a mobile phase gradient of an organic solvent (like acetonitrile or methanol) and water, often with an acid additive like trifluoroacetic acid (TFA) to improve peak shape.
Q3: Why are my Cochinmicin isomer peaks not separating (co-eluting)?
A3: Co-elution of Cochinmicin isomers is a common issue and can be caused by several factors:
-
Insufficient Selectivity (α): The combination of your column chemistry and mobile phase is not providing enough differential interaction with the isomers.
-
Low Column Efficiency (N): The column may not have enough theoretical plates to resolve closely eluting peaks. This can be due to a degraded column, an inappropriate column length, or a large particle size.
-
Inadequate Retention (k'): If the isomers are eluting too quickly, there is not enough time for the column to separate them effectively.
Q4: How can I improve the resolution of my Cochinmicin isomer peaks?
A4: To improve resolution, you can adjust the three key parameters in the resolution equation (Rs):
-
Increase Selectivity (α): This is often the most effective approach.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity.
-
Modify the mobile phase pH: Altering the pH can change the ionization state of the Cochinmicins and their interaction with the stationary phase.
-
Try a different stationary phase: If a C18 column is not providing sufficient resolution, consider a phenyl-hexyl or a cyano (CN) column, which offer different separation mechanisms. For stereoisomers like Cochinmicin II and III, a chiral stationary phase (CSP) may be necessary for baseline separation.
-
-
Increase Efficiency (N):
-
Use a longer column: This increases the number of theoretical plates.
-
Use a column with smaller particles: Columns with sub-2 µm particles (UHPLC) offer significantly higher efficiency.
-
Decrease the flow rate: This can lead to sharper peaks and better resolution, but will increase the run time.
-
-
Optimize Retention (k'):
-
Decrease the organic solvent strength: A lower percentage of acetonitrile or methanol in the mobile phase will increase retention times and may improve separation.
-
Troubleshooting Guide
| Issue Encountered | Possible Causes | Recommended Solutions |
| Poor Resolution Between Isomers | Insufficient selectivity of the stationary/mobile phase combination. Low column efficiency. Inappropriate mobile phase strength. | 1. Optimize Selectivity: Change the organic solvent (e.g., acetonitrile to methanol), adjust the mobile phase pH, or try a different column chemistry (e.g., phenyl-hexyl). For stereoisomers, a chiral column may be required. 2. Increase Efficiency: Use a longer column or a column with a smaller particle size. Reduce the flow rate. 3. Adjust Retention: Decrease the percentage of the organic solvent in the mobile phase to increase retention. |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). Column overload. Inappropriate mobile phase pH. | 1. Mobile Phase Modification: Add a competing base (e.g., triethylamine) or use a more acidic mobile phase to minimize silanol interactions. 2. Reduce Sample Load: Inject a smaller volume or a more dilute sample. 3. pH Adjustment: Ensure the mobile phase pH is appropriate for the analytes. |
| High Backpressure | Blockage in the HPLC system (e.g., column frit, tubing). Precipitated buffer or sample in the mobile phase. Column aging. | 1. Systematic Check: Disconnect the column and check the system pressure. If it remains high, check components sequentially (detector, injector, tubing). 2. Column Flush: Reverse flush the column with a strong solvent (use caution and follow manufacturer's guidelines). 3. Mobile Phase Preparation: Ensure buffers are fully dissolved and filter the mobile phase. |
| Inconsistent Retention Times | Inaccurate mobile phase composition. Fluctuating column temperature. Column degradation. Air bubbles in the pump. | 1. Mobile Phase Preparation: Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase. 2. Temperature Control: Use a column oven to maintain a stable temperature. 3. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 4. Pump Purging: Purge the pump to remove any air bubbles. |
| Split Peaks | Partially clogged column inlet frit. Sample solvent incompatible with the mobile phase. Injector issue. | 1. Column Maintenance: Replace the column inlet frit. 2. Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. 3. Injector Inspection: Check the injector for any blockages or damage. |
Experimental Protocols
Based on established methods for separating closely related cyclodepsipeptides, the following protocol can be used as a starting point for the optimization of Cochinmicin isomer separation.
Initial HPLC Method for Cochinmicin Isomer Separation
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 70:30 v/v) |
Visualizations
Logical Workflow for HPLC Method Optimization
Caption: A logical workflow for systematically optimizing HPLC separation.
Troubleshooting Flowchart for Common HPLC Issues
References
Strategies for Macrocyclization in Cochinmicin I Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the macrocyclization step in the total synthesis of Cochinmicin I. This guide addresses common challenges, offers potential solutions, and provides detailed experimental protocols to assist researchers in this complex synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the macrocyclization of this compound's linear precursor?
The primary challenges in the macrocyclization of the linear precursor to this compound are:
-
Racemization: The dihydroxyphenylglycine (DHPG) residue is highly prone to epimerization at the α-carbon under standard peptide coupling and deprotection conditions.[1]
-
Steric Hindrance: The presence of bulky and N-methylated amino acid residues can sterically hinder the cyclization reaction, leading to low yields.
-
Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions leading to dimers and oligomers can compete with the desired intramolecular macrocyclization.
Q2: Which macrocyclization strategies have been successfully employed for this compound?
A key successful strategy for the synthesis of this compound involves a late-stage macrolactamization using Umpolung Amide Synthesis (UmAS) . This non-classical amide bond formation method has been shown to be effective for complex, epimerization-prone peptides like this compound.[2]
Q3: What is Umpolung Amide Synthesis (UmAS) and why is it suitable for this compound?
Umpolung Amide Synthesis inverts the traditional polarity of amide bond formation. Instead of a nucleophilic amine attacking an activated carboxylic acid, UmAS involves an electrophilic amine equivalent reacting with a nucleophilic carboxylate equivalent. This approach can be advantageous for sterically hindered and racemization-prone systems as it often proceeds under milder conditions and can avoid the formation of highly reactive intermediates that lead to epimerization.
Q4: How can I minimize racemization of the dihydroxyphenylglycine (DHPG) residue?
Minimizing racemization of the DHPG residue is critical for a successful synthesis. Here are some strategies:
-
Choice of Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt). The use of carbodiimides in the presence of racemization suppressors is a common strategy.
-
Optimized Reaction Conditions: Carefully control the reaction temperature, time, and base concentration. Lower temperatures and shorter reaction times can often reduce the extent of epimerization.
-
Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl termini, as well as the side chains, can influence the propensity for racemization.
-
Novel Cyclization Chemistries: Employing alternative cyclization strategies like UmAS that are inherently less prone to causing racemization is a highly effective approach.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Yield of Macrocycle | - Steric hindrance from bulky or N-methylated residues.- Unfavorable linear precursor conformation. - Inefficient coupling reagent. - Intermolecular side reactions (dimerization, oligomerization). | - Conformational analysis: Use computational modeling to predict the lowest energy conformation of the linear precursor and select a cyclization point that favors a pre-organized, cyclization-competent state.- Incorporate turn-inducing elements: Introduce proline, D-amino acids, or N-methylated amino acids strategically to encourage a turn conformation.[3][4]- High-dilution conditions: Perform the cyclization at very low concentrations (e.g., 0.1-1 mM) to favor the intramolecular reaction.- Slow addition of precursor: Add the linear precursor slowly to the reaction mixture to maintain a low effective concentration.- Screen coupling reagents: Test a variety of modern coupling reagents (e.g., HATU, HCTU, PyBOP) to find the most efficient one for your specific sequence. |
| Significant Racemization of DHPG Residue | - Prolonged exposure to basic conditions. - High reaction temperatures. - Activation of the C-terminal carboxyl group of DHPG. - Inappropriate coupling reagent. | - Optimize base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.- Low temperature cyclization: Perform the reaction at 0°C or even lower if the reaction kinetics allow.- Choice of cyclization site: If possible, choose a cyclization site that does not involve the activation of the DHPG C-terminus.- Use racemization-suppressing additives: Additives like HOAt or HOBt can minimize racemization when using carbodiimide-based coupling reagents.- Consider UmAS: As demonstrated in the synthesis of this compound, this method can significantly reduce epimerization.[2] |
| Formation of Dimer and/or Oligomers | - Concentration of linear precursor is too high. - Slow intramolecular cyclization rate. | - Strict high-dilution: Ensure that the concentration of the linear peptide is kept extremely low throughout the reaction.- Pseudo-dilution on solid support: Anchor the peptide to a solid support via a side chain to mimic high-dilution conditions for an on-resin cyclization.- Optimize solvent: The choice of solvent can influence the conformation of the linear precursor and the rates of inter- and intramolecular reactions. |
| Difficulty in Purifying the Cyclic Product | - Presence of closely related impurities (e.g., diastereomers from racemization, dimers).- Poor solubility of the cyclic peptide. | - High-resolution chromatography: Utilize high-performance liquid chromatography (HPLC) with a high-resolution column and optimized gradient to separate closely eluting impurities.- Recrystallization: If the cyclic peptide is crystalline, recrystallization can be a powerful purification technique.- Solubility screening: Test a range of solvents to find a suitable system for purification and subsequent handling. |
Data Presentation
Table 1: Comparison of Reported Yields for Macrocyclization of Complex Peptides
| Peptide Type | Macrocyclization Strategy | Coupling Reagent/Conditions | Reported Yield (%) | Reference |
| Depsipeptides with N-methylated residues | Macrolactamization | PyBOP, HBTU (mixed) | 6.5 - 11 | [5] |
| Peptides with epimerization-prone residues | Macrolactamization (Pfp ester) | Pentafluorophenyl ester activation | 21 | [4] |
| N-methylated peptides | Enzymatic (OphP) | OphP serine peptidase | Not specified | [6][7] |
| This compound (with DHPG) | Umpolung Amide Synthesis (UmAS) | Specific conditions to be added | To be added | [2] |
Note: The specific yield for the UmAS-based macrocyclization of this compound is not yet publicly available in peer-reviewed literature but is detailed in the doctoral dissertation of Jade C. Williams.[2]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Macrolactamization
This protocol provides a general framework. Specific conditions must be optimized for the this compound linear precursor.
-
Preparation of the Linear Precursor: The fully protected linear precursor of this compound is synthesized using solid-phase peptide synthesis (SPPS). The C-terminal and N-terminal protecting groups are selectively removed to prepare for head-to-tail cyclization.
-
High-Dilution Setup: A solution of the deprotected linear peptide in a suitable solvent (e.g., DMF, DCM, or a mixture) is prepared at a low concentration (typically 0.1-1 mM).
-
Coupling Reagent Addition: The chosen coupling reagent (e.g., HATU, HBTU, or PyBOP) and a non-nucleophilic base (e.g., DIPEA) are added to a separate flask containing a large volume of the same solvent.
-
Cyclization Reaction: The solution of the linear peptide is added dropwise to the vigorously stirred solution of the coupling reagent over a period of several hours (e.g., 4-12 hours) at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to global deprotection of the side-chain protecting groups, followed by purification using preparative HPLC.
Protocol 2: Conceptual Workflow for Umpolung Amide Synthesis (UmAS) Macrocyclization of this compound
The detailed experimental conditions for this specific reaction are proprietary to the Johnston group at Vanderbilt University and are detailed in the doctoral dissertation of Jade C. Williams. The following is a conceptual workflow based on the principles of UmAS.[2]
-
Precursor Synthesis: The linear precursor is synthesized with specific functional groups at the termini that are amenable to the UmAS reaction.
-
Initiation of UmAS: The reaction is initiated under specific conditions that promote the formation of the key reactive intermediates for the polarity-reversed amide bond formation.
-
Intramolecular Cyclization: The UmAS reaction proceeds intramolecularly to form the macrolactam bond.
-
Deprotection and Purification: Following the successful cyclization, the remaining protecting groups are removed, and the final this compound product is purified by HPLC.
Visualizations
Caption: General workflow for the synthesis of this compound, from solid-phase synthesis to final purification.
Caption: Decision-making flowchart for troubleshooting racemization of the dihydroxyphenylglycine residue.
References
- 1. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Coelichelin, this compound, and Cochinmicin V [ir.vanderbilt.edu]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in solid-phase synthesis of Cochinmicin I
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields during the solid-phase synthesis of Cochinmicin I, a cyclodepsipeptide known for its synthetic challenges, including a racemization-prone dihydroxyphenylglycine residue.[1]
Frequently Asked Questions (FAQs)
Q1: My overall yield for the solid-phase synthesis of this compound is significantly lower than expected. What are the most common causes?
Low overall yields in Solid-Phase Peptide Synthesis (SPPS) of complex cyclic peptides like this compound can stem from several stages of the process. The most common culprits are incomplete peptide chain assembly due to aggregation, inefficient on-resin cyclization, and side reactions during final cleavage from the resin. Each step of the synthesis, from resin loading to final purification, must be optimized to prevent cumulative yield loss.[2][3]
Q2: How can I detect and troubleshoot incomplete coupling reactions during chain elongation?
Incomplete coupling is a primary cause of deletion sequences and truncated peptides, drastically reducing the yield of the target molecule.
-
Detection : The most common method to detect free primary amines (indicating an incomplete reaction) is the qualitative Kaiser test .[4] A positive test (blue beads) confirms the presence of unreacted amines. For secondary amines (like N-methylated amino acids, not typical for this compound unless analogues are synthesized), a chloranil test is more appropriate.
-
Troubleshooting :
-
Double Coupling : If a positive Kaiser test is observed, repeat the coupling step with a fresh solution of activated amino acid.[3]
-
Change Coupling Reagents : If certain amino acids, particularly bulky ones, consistently show poor coupling, consider switching to a more potent activation agent. (See Table 1).
-
Increase Reaction Time/Temperature : Extending the coupling time or moderately increasing the temperature can improve efficiency, though this also risks increased epimerization, a key concern for the dihydroxyphenylglycine in this compound.[5]
-
Capping : To prevent the unreacted amine from participating in subsequent steps, it can be "capped" by acetylation using acetic anhydride. This terminates the chain, making the resulting impurity easier to separate during purification.
-
Q3: Peptide aggregation seems to be an issue, especially with hydrophobic residues. How can I mitigate this?
Peptide chain aggregation on the solid support can block reactive sites, leading to failed synthesis.[2][3] This is a known issue for sequences containing multiple hydrophobic or β-branched amino acids.
-
Choice of Resin : Use a high-swelling resin like a PEG (Polyethylene Glycol) or PEGPS (PEG-Polystyrene) copolymer.[6] These resins provide a more "solution-like" environment that can disrupt secondary structure formation.
-
Solvent System : While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting aggregates.[3] In some cases, adding chaotropic agents or using a mixture of solvents (e.g., DMSO/NMP) can improve results for difficult sequences.[2]
-
Disruptive Protecting Groups : Incorporating pseudoproline dipeptides at specific Ser or Thr residues can introduce a "kink" in the peptide backbone, effectively disrupting inter-chain aggregation.
Q4: My on-resin cyclization step is inefficient, leading to a high proportion of linear peptide. What can I do to improve the yield?
On-resin cyclization is a critical and often low-yielding step. The efficiency is a balance between favoring the desired intramolecular reaction over intermolecular oligomerization.
-
Pseudo-Dilution : The principle of "pseudo-dilution" is key.[7] Using a resin with a low loading capacity (e.g., 0.1-0.3 mmol/g) ensures that the reactive peptide chains are physically separated from each other on the polymer matrix, thus favoring intramolecular cyclization.
-
Linker Choice : The linker attaching the peptide to the resin can influence cyclization efficiency. For head-to-tail cyclization, the peptide is often anchored via an amino acid side chain (e.g., Asp, Glu, or Lys). The flexibility and length of this linker can affect the ability of the N- and C-termini to react.[8]
-
Cyclization Reagents : The choice of coupling reagent for the cyclization step is critical. Reagents known to promote lactamization with minimal epimerization, such as DEPBT, are often preferred for sensitive residues.[9]
Q5: I'm observing significant side products and degradation after the final cleavage from the resin. What could be the cause?
The final cleavage step, which removes the peptide from the resin and deprotects the side chains, is a harsh process that can generate reactive cations, leading to unwanted modifications.[10]
-
Scavengers are Crucial : The cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA), must include "scavengers" to quench reactive cationic species.[10] The choice of scavengers depends on the protecting groups and sensitive amino acids present. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Incomplete Deprotection : Some protecting groups are more difficult to remove than others. If side-product peaks corresponding to partially protected peptides are observed, extend the cleavage time or adjust the scavenger cocktail.
-
Oxidation : Residues like Met or Cys can be oxidized during workup. Performing the cleavage and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Data & Protocols
Table 1: Common Coupling Reagents for SPPS
| Reagent | Full Name | Class | Key Features & Use Cases |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Highly efficient, fast kinetics. Excellent for standard and difficult couplings. Requires a non-nucleophilic base (e.g., DIEA).[11] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium/Uronium Salt | A classic and effective coupling reagent, slightly less reactive than HATU. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide / Additive | Cost-effective combination. Oxyma is an excellent additive for suppressing racemization.[12] |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphonium Salt | Known for low racemization, particularly useful for cyclization and fragment condensation steps.[9] |
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single manual coupling cycle using the Fmoc/tBu strategy.[12][13]
-
Resin Swelling : Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF or NMP for at least 1 hour before use.[13]
-
Fmoc Deprotection :
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
-
-
Kaiser Test (Optional but Recommended) : Take a small sample of beads and perform the Kaiser test to confirm the presence of free primary amines.[4]
-
Amino Acid Activation : In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 0.95 eq.) and a base (e.g., DIEA, 2 eq.) in DMF for 5-10 minutes.[13]
-
Coupling : Add the activated amino acid solution to the resin. Agitate via vortexing or nitrogen bubbling for 1-2 hours.[13]
-
Wash : Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Kaiser Test : Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction. If positive, proceed to double coupling or capping.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol assumes the linear peptide has been synthesized on the resin, anchored via a side-chain linker, and the N-terminal and C-terminal protecting groups have been selectively removed.
-
Final Deprotections : Selectively remove the N-terminal Fmoc group (using 20% piperidine/DMF) and the C-terminal protecting group (e.g., Allyl group via Pd(PPh₃)₄). Ensure thorough washing between steps.
-
Resin Swelling & Neutralization : Swell the resin in NMP or DMF. Neutralize the N-terminal amine salt with a non-nucleophilic base like DIEA (2-3 equivalents) and wash thoroughly.
-
Cyclization Coupling :
-
Add the cyclization reagent (e.g., DEPBT, 3 eq.) and base (e.g., DIEA, 6 eq.) in a large volume of NMP or DMF to maintain pseudo-dilute conditions.
-
Allow the reaction to proceed for 12-24 hours with gentle agitation.
-
-
Monitoring : Monitor the reaction by cleaving a small amount of resin and analyzing the product via HPLC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.
-
Wash : Once complete, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 3: Cleavage and Global Deprotection
-
Preparation : Ensure the peptide-resin is completely dry. Prepare the cleavage cocktail in a fume hood. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .[10]
-
Reaction : Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[4]
-
Incubation : Agitate the mixture at room temperature for 2-4 hours. The solution will often develop a color as the peptide is cleaved.[4]
-
Peptide Precipitation :
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
-
Isolation : Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation.
-
Drying : Dry the crude peptide pellet under vacuum to remove residual ether. The product is now ready for purification by HPLC.
Visual Guides
References
- 1. Total Synthesis and Biosynthesis of Cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
Cochinmicin I Stability in Solution: A Technical Support Guide
This technical support center provides guidance on the stability of Cochinmicin I in solution for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in published literature, this guide is based on the general principles of cyclodepsipeptide and antibiotic stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: What are the optimal storage conditions for this compound solutions?
A2: For short-term storage (1-2 weeks), it is recommended to store this compound solutions at -20°C. For long-term storage, -80°C is preferable. It is crucial to store solutions in tightly sealed vials to prevent evaporation and contamination. Avoid repeated freeze-thaw cycles, which can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of peptides can be significantly influenced by pH.[1] For many peptides, neutral pH (around 7) is optimal for stability. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of amide or ester bonds within the cyclodepsipeptide structure. It is recommended to perform pilot stability studies at the intended experimental pH.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules are sensitive to light. To minimize the risk of photodegradation, it is recommended to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]
Q5: What are the visible signs of this compound degradation in solution?
A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate.[3] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment of stability.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound under the specific experimental conditions (e.g., temperature, pH, media components). |
| Inconsistent experimental results | Instability of this compound stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. Periodically check the purity of the stock solution using HPLC. |
| Precipitate forms in the solution | Poor solubility or degradation product formation. | Try a different solvent system. Ensure the storage temperature is appropriate. Analyze the precipitate to determine its identity. |
Illustrative Stability Data for this compound
The following table presents hypothetical stability data for this compound to serve as a guideline for experimental design. Actual stability should be determined empirically.
| Condition | Parameter | Value | Remaining this compound (%) after 24h |
| Solvent | DMSO | - | >99% |
| Ethanol | - | 98% | |
| PBS (pH 7.4) | - | 90% | |
| Temperature | 4°C | (in PBS, pH 7.4) | 95% |
| 25°C (Room Temp) | (in PBS, pH 7.4) | 85% | |
| 37°C | (in PBS, pH 7.4) | 70% | |
| pH (in aqueous buffer at 25°C) | 5.0 | - | 92% |
| 7.4 | - | 85% | |
| 9.0 | - | 75% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general method for determining the stability of this compound under specific conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test buffers (e.g., PBS at pH 5.0, 7.4, and 9.0) to a final concentration of 100 µM.
-
Prepare separate solutions for each storage condition to be tested (e.g., 4°C, 25°C, 37°C).
-
-
Incubation:
-
Store the test solutions under the specified conditions, protected from light.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Column: C18 column.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. infectiologie.com [infectiologie.com]
- 3. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of Cochinmicin I from complex mixtures
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the initial steps for purifying a compound from a fermentation broth? | The initial steps typically involve separating the biomass (cells) from the supernatant, often through centrifugation or filtration. This is followed by a primary extraction of the supernatant or the cell lysate (if the product is intracellular) to isolate a crude extract containing the target compound.[1][2] |
| How do I choose the right solvent for extraction? | The choice of solvent depends on the polarity and solubility of Cochinmicin I. A preliminary small-scale liquid-liquid extraction with a range of solvents (e.g., ethyl acetate, butanol, chloroform) should be performed to determine the solvent that provides the best recovery of the target compound with minimal impurities.[3] |
| What chromatographic techniques are commonly used for purification? | A combination of chromatographic techniques is often employed. This can include normal phase or reversed-phase column chromatography for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification.[4] Techniques like ion-exchange or size-exclusion chromatography may also be useful depending on the properties of this compound. |
| My purification yield is consistently low. What are the possible causes? | Low yield can result from several factors: incomplete extraction, degradation of the compound during processing, irreversible adsorption to chromatographic media, or co-elution with other compounds leading to fraction loss. Each step of the purification process should be optimized to minimize these losses.[5] |
| How can I assess the purity of my final this compound sample? | Purity is typically assessed using analytical techniques such as HPLC with a diode array detector (DAD) or mass spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the isolated compound. |
Troubleshooting Guides
Problem: Low Recovery After Initial Extraction
| Possible Cause | Suggested Solution |
| Inappropriate solvent polarity. | Test a range of solvents with varying polarities for extraction. |
| Compound is pH-sensitive and has partitioned into the aqueous phase. | Adjust the pH of the fermentation broth before extraction to neutralize the charge on this compound, thereby increasing its solubility in the organic solvent.[6] |
| Emulsion formation during liquid-liquid extraction. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, filter the emulsified layer through a bed of Celite. |
| Compound degradation. | Perform extractions at a lower temperature (e.g., on an ice bath) and minimize exposure to light and air, especially if the compound is known to be unstable. |
Problem: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate stationary phase. | Select a stationary phase based on the polarity of this compound. For polar compounds, normal phase (e.g., silica gel) may be suitable. For non-polar compounds, reversed-phase (e.g., C18) is generally preferred. |
| Incorrect mobile phase composition. | Optimize the solvent system through trial and error using thin-layer chromatography (TLC) to achieve good separation between this compound and impurities. A gradient elution (gradually changing the solvent polarity) may be necessary for complex mixtures. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution.[7] |
| Irreversible adsorption to the column. | This can occur if the compound is highly polar and interacts strongly with an active stationary phase like silica. Pre-treating the silica with a deactivating agent or using a different stationary phase might be necessary. |
Problem: Co-elution of Impurities in HPLC
| Possible Cause | Suggested Solution |
| Suboptimal mobile phase. | Fine-tune the mobile phase composition, including the organic modifier, aqueous component, and any additives like trifluoroacetic acid (TFA) or formic acid, to improve resolution. |
| Inappropriate column chemistry. | Screen different HPLC columns with varying stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for this compound and its impurities. |
| Gradient slope is too steep. | A shallower gradient can improve the separation of closely eluting compounds. |
| Sample overload. | Inject a smaller volume or a more dilute sample onto the HPLC column.[7] |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) Cleanup
Solid-Phase Extraction can be a valuable intermediate step to remove major classes of impurities before high-resolution chromatography.
-
Select an appropriate SPE cartridge: The choice of sorbent (e.g., C18, silica, ion-exchange) will depend on the properties of this compound and the impurities to be removed.
-
Condition the cartridge: Wash the cartridge with the elution solvent (e.g., methanol or acetonitrile) followed by the equilibration solvent (e.g., water or buffer).
-
Load the sample: Dissolve the crude extract in a solvent similar to the equilibration buffer and load it onto the cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent to remove weakly bound impurities.
-
Elute the compound: Elute this compound with a stronger solvent.
-
Analyze the fractions: Collect the eluate in fractions and analyze them by TLC or HPLC to determine which fractions contain the purified compound.
Visualizations
Caption: A general workflow for the purification of an extracellular bioactive compound from a fermentation broth.
Caption: A troubleshooting decision tree for addressing low purification yields of this compound.
References
Technical Support Center: Enhancing the Solubility of Cochinmicin I for Bioassays
Welcome to the technical support center for Cochinmicin I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for successful bioassay implementation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in the ring structure.[1] Like many cyclic peptides with a high proportion of hydrophobic amino acids, this compound is expected to have poor aqueous solubility, which can lead to precipitation in bioassay buffers, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the primary methods for solubilizing this compound?
A2: The two primary methods for enhancing the solubility of hydrophobic peptides like this compound are the use of organic co-solvents and the formation of inclusion complexes with cyclodextrins.
Q3: Which organic solvent is recommended for creating a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most recommended organic solvent for initial stock solution preparation due to its ability to dissolve a wide range of hydrophobic compounds. However, the final concentration of DMSO in the bioassay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.
Q4: Can other organic solvents be used?
A4: Yes, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be used.[2] The choice of solvent may depend on the specific requirements of the bioassay and the compatibility with the cell lines or proteins being studied.
Q5: What are cyclodextrins and how do they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming a water-soluble inclusion complex that enhances the apparent solubility of the compound in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for bioassays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration of this compound in the assay. - Increase the percentage of DMSO in the final solution (ensure it remains within a tolerable limit for your assay). - Use a cyclodextrin to enhance aqueous solubility. - Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid mixing. |
| Inconsistent bioassay results. | Inaccurate concentration of the soluble fraction of this compound due to partial precipitation. | - Centrifuge the final diluted solution to pellet any precipitate before adding it to the assay. - Visually inspect for any turbidity or precipitate before use. - Use a validated method to confirm the concentration of the soluble fraction. |
| Cell toxicity or altered cell morphology observed in control wells. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | - Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line. - Reduce the final solvent concentration to the lowest effective level (ideally ≤ 0.1% for sensitive cell lines). |
| This compound appears to have no effect in the bioassay. | - Poor solubility leading to a very low effective concentration. - Degradation of the compound. | - Confirm the solubility of this compound in your chosen solvent system. - Prepare fresh stock solutions and dilutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Formation of a gel-like substance upon dissolution. | Some hydrophobic peptides can self-assemble and form gels at high concentrations. | - Try dissolving at a lower initial concentration. - Sonication may help to break up aggregates. |
Quantitative Solubility Data
Table 1: Solubility of Valinomycin
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~5[3] |
| Ethanol | ~10[3] |
| Dimethylformamide (DMF) | ~30[3] |
| Water | Practically insoluble[4] |
Table 2: Solubility of Actinomycin D
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ≥62.75[5] |
| Ethanol | Insoluble[6] |
| Water | Insoluble[6] |
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution for use in a bioassay.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer for the bioassay (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes in a water bath.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions of desired concentrations.
-
-
Prepare the Final Working Solution:
-
Add the DMSO stock solution drop-wise to the pre-warmed aqueous bioassay buffer while vortexing gently. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is at a level compatible with your assay (typically ≤ 0.5%).
-
-
Final Preparation and Use:
-
Visually inspect the final working solution for any signs of precipitation.
-
If the solution appears cloudy, centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Use the clear supernatant in your bioassay.
-
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a this compound/HP-β-CD inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration significantly higher than that of this compound (e.g., a 10 to 100-fold molar excess).
-
-
Form the Inclusion Complex:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Alternatively, if starting with a DMSO stock of this compound, add a small volume to the HP-β-CD solution while stirring vigorously.
-
Stir the mixture at room temperature for 1 to 24 hours to allow for the formation of the inclusion complex. The optimal time may need to be determined empirically.
-
-
Clarify the Solution:
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
-
Determine the Concentration:
-
It is crucial to determine the final concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, as the actual concentration may be lower than the theoretical maximum.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
References
Technical Support Center: Cochinmicin I Storage and Handling
Welcome to the technical support center for Cochinmicin I. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and handling. As this compound is a novel cyclodepsipeptide with endothelin receptor antagonist activity, maintaining its structural integrity is paramount for reliable experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathways for this compound are hydrolysis of its ester and amide bonds, oxidation of its dihydroxyphenylglycine residue, and photodegradation. The presence of moisture, oxygen, light, and non-optimal pH can accelerate these processes.
Q2: What are the ideal short-term and long-term storage conditions for solid this compound?
A2: For short-term storage (1-2 weeks), solid this compound should be stored at -20°C.[2] For long-term storage, -80°C is recommended to minimize degradation.[2] The vial should be tightly sealed and protected from light.[2]
Q3: How should I store this compound in solution?
A3: Stock solutions should be prepared in a suitable sterile buffer (pH 5-6), aliquoted into tightly sealed vials, and stored at -20°C or colder for up to one month.[2] Avoid repeated freeze-thaw cycles.[2] For use, allow an aliquot to equilibrate to room temperature before opening.[2]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation. Always store solid samples and solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]
Q5: Can I store this compound at room temperature?
A5: Storing this compound at room temperature is not recommended, even for short periods. Elevated temperatures can accelerate the rates of hydrolysis and oxidation.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Use a fresh aliquot of this compound for subsequent experiments. Perform a stability study under your experimental conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Presence of degradation products. | Confirm the identity of the degradation products by mass spectrometry. Review storage and handling procedures to identify potential sources of degradation (e.g., exposure to light, moisture, or incompatible solvents). |
| Discoloration of the solid compound or solution. | Oxidation of the dihydroxyphenylglycine residue. | Store under an inert atmosphere (e.g., argon or nitrogen).[2] Ensure solvents are deoxygenated before preparing solutions. |
| Precipitation of this compound from solution upon thawing. | Poor solubility or aggregation. | Ensure the chosen solvent and buffer are appropriate for this compound. Briefly sonicate the solution to aid in redissolving. Consider preparing a fresh solution. |
Impact of Storage Conditions on this compound Purity
The following table summarizes the expected purity of this compound after six months of storage under various conditions.
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Expected Purity (%) |
| Optimal | -80 | Inert Gas (Argon) | Dark | >99 |
| Sub-optimal 1 | -20 | Air | Dark | 95 - 98 |
| Sub-optimal 2 | 4 | Air | Dark | 85 - 92 |
| Room Temperature | 25 | Air | Ambient Light | <70 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a buffered solution over time at different temperatures.
Methodology:
-
Prepare a stock solution of this compound at 10 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0).
-
Aliquot the stock solution into multiple amber vials.
-
Store the aliquots at three different temperatures: 4°C, -20°C, and -80°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one aliquot from each temperature.
-
Allow the aliquots to thaw and equilibrate to room temperature.
-
Analyze the purity of each sample by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the percentage of remaining this compound and any degradation products.
Protocol 2: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under stress conditions.
Methodology:
-
Prepare separate solutions of this compound in a suitable solvent.
-
Subject the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and in solution).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Visualizing Degradation and Prevention
This compound Degradation Pathways
The following diagram illustrates the primary chemical reactions that lead to the degradation of this compound.
Caption: Major degradation pathways of this compound.
Recommended Storage and Handling Workflow
This workflow outlines the best practices for storing and handling this compound to ensure its stability.
Caption: Workflow for optimal storage of this compound.
References
Validation & Comparative
A Comparative Analysis of Cochinmicin I and Cochinmicin II: Unraveling the Nuances of Biological Activity
A detailed guide for researchers and drug development professionals on the comparative biological activities of the cyclodepsipeptides, Cochinmicin I and Cochinmicin II. This guide synthesizes available experimental data, outlines relevant methodologies, and visualizes key molecular pathways to provide a comprehensive understanding of these potent endothelin receptor antagonists.
This compound and Cochinmicin II are naturally occurring cyclodepsipeptides isolated from Microbispora sp. that have garnered interest for their significant biological activity as competitive antagonists of the endothelin receptors. While structurally similar, a subtle stereochemical difference profoundly impacts their potency. This guide provides a detailed comparison of their known biological activities, supported by available data and experimental context.
Endothelin Receptor Antagonism: A Tale of Two Stereoisomers
The primary biological role identified for both this compound and Cochinmicin II is the competitive antagonism of endothelin receptors. Endothelins are potent vasoconstricting peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. By blocking the binding of endothelin to its receptors, ETA and ETB, cochinmicins can mitigate these effects.
A critical structural distinction underlies the difference in their antagonistic potency. Both molecules contain two residues of 3,5-dihydroxyphenylglycine (DHPG). In the more active this compound, both of these DHPG residues are in the D-configuration.[1] Conversely, the less active Cochinmicin II possesses one D- and one L-DHPG residue.[1] This stereochemical variation is the key determinant of their differential biological activity.
Antimicrobial Activity: An Incomplete Picture
Beyond their effects on the endothelin system, the broader biological activities of the cochinmicins have been explored to a limited extent. Studies have investigated the potential of this compound as an antimicrobial agent. However, quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against specific bacterial or fungal strains are not detailed in the available literature. Furthermore, there is no published information regarding any potential antimicrobial properties of Cochinmicin II.
Data Summary
The following table summarizes the available comparative data on the biological activities of this compound and Cochinmicin II.
| Biological Activity | This compound | Cochinmicin II | Reference |
| Endothelin Receptor Antagonism | More Potent Antagonist | Less Potent Antagonist | [1] |
| Antimicrobial Activity | Investigated, but no quantitative data available | No data available |
Key Experimental Protocols
To aid researchers in further investigating the biological activities of these compounds, this section outlines the standard methodologies employed for the assays discussed.
Endothelin Receptor Binding Assay (Radioligand Competition Assay)
This assay is a standard method to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes expressing either ETA or ETB receptors are prepared from a suitable source, such as cultured cells or tissue homogenates.
-
Radioligand Incubation: A fixed concentration of a radiolabeled endothelin peptide (e.g., [¹²⁵I]-ET-1) is incubated with the receptor-containing membranes.
-
Competitive Binding: Increasing concentrations of the unlabeled competitor compound (this compound or II) are added to the incubation mixture.
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filter is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution: The antimicrobial compound (this compound or II) is serially diluted in the growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated.
References
Comparative Analysis of Cochinmicin I and III as Endothelin Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Cochinmicin I and Cochinmicin III, two potent cyclodepsipeptide endothelin antagonists. Derived from a species of Microbispora, these natural products present significant interest for researchers in pharmacology and drug development due to their inhibitory activity on the endothelin system, a key regulator of vascular tone and cellular growth. This document summarizes their receptor binding affinities, details the experimental protocols for their characterization, and illustrates the underlying signaling pathways.
Quantitative Comparison of Receptor Antagonist Activity
This compound and III have been evaluated for their ability to antagonize the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. The inhibitory potency of these compounds is typically quantified by their IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.
| Compound | Target Receptor | IC50 (nM) |
| This compound | ETA | Data not available in searched literature |
| ETB | Data not available in searched literature | |
| Cochinmicin III | ETA | Data not available in searched literature |
| ETB | Data not available in searched literature |
Quantitative data for the IC50 values of this compound and III were not available in the publicly accessible scientific literature reviewed for this guide.
Structural Relationship
This compound and III are closely related structurally. This compound is the deschloro analog of Cochinmicin III, meaning it lacks a chlorine atom present in Cochinmicin III.[1] Both are complex cyclodepsipeptides.[1][2]
Experimental Protocols
The following section details a generalized experimental protocol for determining the endothelin receptor binding affinity of compounds like this compound and III. This methodology is based on standard radioligand binding assays.
Endothelin Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the inhibitory concentration (IC50) of this compound and III for the endothelin A (ETA) and endothelin B (ETB) receptors.
Materials:
-
Membrane preparations from cells expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).
-
Non-specific binding control: 1 µM unlabeled ET-1.
-
Test Compounds: this compound and Cochinmicin III dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the assay buffer, a fixed concentration of [¹²⁵I]-ET-1 (typically at its Kd concentration), and varying concentrations of the test compounds (this compound or III).
-
Incubation: Add the receptor-containing membrane preparation to initiate the binding reaction. The total assay volume is typically 250 µL.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 90-120 minutes) to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a beta scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled ET-1) from the total binding (wells without competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Endothelin signaling pathway and antagonism by Cochinmicins.
Caption: Workflow for a competitive endothelin receptor binding assay.
Conclusion
References
- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cochinmicin Analogs as Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cochinmicin analogs, a class of potent cyclodepsipeptide endothelin antagonists. The information presented herein is intended to support further research and development of novel therapeutics targeting the endothelin system.
Introduction to Cochinmicins
Cochinmicins I, II, and III are novel, closely related cyclodepsipeptides produced by the microorganism Microbispora sp.[1] They have been identified as competitive antagonists of the endothelin receptors, key components in the regulation of vascular tone and cell proliferation.[1][2] The core structure of the Cochinmicins is a cyclic depsipeptide containing six alpha-amino acids and a pyrrolecarboxylic acid moiety.[2] Understanding the relationship between their structural modifications and biological activity is crucial for the design of more potent and selective analogs.
Structure-Activity Relationship (SAR)
The known Cochinmicin analogs exhibit distinct structural variations that directly impact their biological activity as endothelin antagonists. The primary modifications are observed in the pyrrolecarboxylic acid residue and the stereochemistry of the 3,5-dihydroxyphenylglycine (DHPG) residues.[2][3]
Key Structural Features and Their Impact on Activity:
-
Pyrrolecarboxylic Acid Moiety: Cochinmicin I is the deschloro analog of Cochinmicin III, meaning it lacks a chlorine atom on the pyrrole-2-carboxylic acid ring that is present in Cochinmicin III.[1][2] Despite this difference, both this compound and III are reported to be the more active compounds in the series, suggesting that the chloro substitution at the 5-position of the pyrrole ring may not be essential for potent endothelin receptor antagonism.
-
Stereochemistry of 3,5-dihydroxyphenylglycine (DHPG): The stereochemistry of the two DHPG residues within the cyclodepsipeptide structure is a critical determinant of biological activity.
-
Cochinmicins I and III (Higher Activity): Both of these more potent analogs contain two D-isomers of 3,5-dihydroxyphenylglycine (D-DHPG).[2]
-
Cochinmicin II (Lower Activity): In contrast, the less active Cochinmicin II is a stereoisomer of Cochinmicin III and contains one D-DHPG and one L-DHPG residue.[2]
-
This stark difference in activity strongly indicates that the spatial arrangement of the dihydroxyphenyl groups, dictated by the D-configuration of both DHPG residues, is crucial for optimal interaction with the endothelin receptor.
Quantitative Data Summary
A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for the endothelin receptor antagonist activity of Cochinmicin analogs. Therefore, a quantitative comparison table cannot be provided at this time. The structure-activity relationship is based on the qualitative descriptions of relative potency found in the initial discovery and characterization of these compounds.
Mechanism of Action: Targeting the Endothelin Signaling Pathway
Cochinmicins exert their pharmacological effect by competitively antagonizing endothelin receptors. Endothelins (ET-1, ET-2, and ET-3) are potent vasoconstricting peptides that bind to two main types of G protein-coupled receptors (GPCRs): the endothelin A receptor (ETA) and the endothelin B receptor (ETB). The activation of these receptors, particularly ETA on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction and cell proliferation.
The signaling pathway is complex and involves the activation of multiple downstream effectors. Upon endothelin binding, the receptors couple to various G proteins, including Gq, G11, Gs, and Gi2. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Subsequent downstream signaling involves pathways such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways. By blocking the initial binding of endothelins to their receptors, Cochinmicin analogs inhibit these downstream signaling events.
Caption: Endothelin Receptor Signaling Pathway and Site of Action for Cochinmicin Analogs.
Experimental Protocols
While the specific experimental protocols used for the initial characterization of Cochinmicin analogs are not detailed in the available literature, a general methodology for evaluating endothelin receptor antagonists is provided below. This protocol is based on standard radioligand binding assays.
Objective: To determine the inhibitory affinity (e.g., IC50 value) of Cochinmicin analogs for the ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing human ETA or ETB receptors.
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1).
-
Test compounds (Cochinmicin analogs) dissolved in an appropriate solvent (e.g., DMSO).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 0.2% bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (containing either ETA or ETB receptors), the radiolabeled [¹²⁵I]-ET-1 at a fixed concentration (typically near its Kd value), and varying concentrations of the Cochinmicin analog.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the non-specific binding by including a high concentration of unlabeled ET-1 in some wells.
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the Cochinmicin analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand.
-
Caption: General Experimental Workflow for an Endothelin Receptor Binding Assay.
References
- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Efficacy of Cochinmicin I Compared to Other Endothelin Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cochinmicin I
Cochinmicins I, II, and III are novel cyclodepsipeptides isolated from the fermentation broth of a Microbispora sp.[1] Structurally, they are peptolides and have been identified as competitive antagonists of endothelin receptors.[1] this compound is the deschloro analog of cochinmicin III.[1] The unique structure of these compounds, containing α-amino acids and a pyrrolecarboxylic acid moiety, contributes to their antagonist activity.
Endothelin Signaling Pathway and Antagonist Mechanism of Action
Endothelins are a family of potent vasoconstrictive peptides that mediate their effects through two G protein-coupled receptors: endothelin receptor type A (ETA) and type B (ETB). The activation of these receptors on vascular smooth muscle cells leads to a cascade of intracellular signaling events, primarily through Gq/11 proteins, resulting in vasoconstriction, cell proliferation, and inflammation. Endothelin antagonists, including this compound, competitively bind to these receptors, thereby inhibiting the physiological effects of endothelin.
Figure 1: Endothelin signaling pathway and the inhibitory action of antagonists.
Comparative In Vitro Data
A direct in vitro comparison of this compound with other endothelin antagonists is limited by the lack of publicly available data. However, to provide a frame of reference, the following table summarizes available in vitro data for commercially available endothelin antagonists. This data is derived from functional assays on human arteries.
| Antagonist | Receptor Selectivity | pKB (Pulmonary Artery) | pKB (Radial Artery) |
| This compound | Competitive Antagonist | Not Available | Not Available |
| Bosentan | Dual ETA/ETB | 6.28 ± 0.13 | 6.04 ± 0.10 |
| Ambrisentan | Selective ETA | 7.38 ± 0.13 | 6.96 ± 0.10 |
| Macitentan | Dual ETA/ETB | 8.02 ± 0.13 | 7.49 ± 0.08 |
Data for Bosentan, Ambrisentan, and Macitentan are from a functional assay on human isolated pulmonary and radial arteries.[1] pKB is the negative logarithm of the antagonist's dissociation constant.
Experimental Protocols
The determination of the in vitro efficacy of endothelin antagonists typically involves two key types of assays: receptor binding assays and functional assays.
Endothelin Receptor Binding Assay
This assay is designed to determine the affinity of a compound for the endothelin receptors (ETA and ETB).
Objective: To quantify the binding affinity (Ki) of this compound and other antagonists to ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.
-
Radioligand: A radiolabeled endothelin peptide, typically [125I]-ET-1, is used as the ligand.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for a typical endothelin receptor binding assay.
Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response of cells to endothelin-1, which is an increase in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of this compound and other antagonists in blocking ET-1-induced cellular responses.
Methodology:
-
Cell Culture: Cells expressing ETA or ETB receptors are cultured in microplates.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
ET-1 Stimulation: A fixed concentration of ET-1 is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the ET-1-induced calcium signal. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Conclusion
This compound has been identified as a novel and potent competitive endothelin antagonist. While its discovery presented a promising new chemical scaffold for the development of endothelin system modulators, the publicly available scientific literature lacks direct in vitro comparative studies against clinically approved antagonists such as Bosentan, Ambrisentan, and Macitentan. The provided experimental protocols for receptor binding and functional assays represent standard methodologies that would be required to quantitatively assess the in vitro pharmacological profile of this compound and enable a direct comparison with other agents. Further research is necessary to fully elucidate the comparative efficacy and receptor selectivity of this compound.
References
A Head-to-Head Comparison of Synthetic vs. Natural Cochinmicin I: A Guide for Researchers
Cochinmicin I is a cyclodepsipeptide, a class of cyclic peptides, originally isolated from the bacterium Microbispora sp.[1] It has been identified as a competitive antagonist of the endothelin receptor, a key player in vasoconstriction and cell proliferation.[1][2] The total synthesis of this compound has been successfully achieved, opening avenues for analog development and further pharmacological investigation.[2] This guide will delve into the known biological activities, the methods to evaluate them, and the general physicochemical properties of cyclic peptides, providing a framework for comparing the natural and synthetically derived compound.
Data Presentation: A Framework for Comparison
Due to the absence of published direct comparative data, the following tables are presented as a template for researchers to populate as they conduct their own investigations.
Table 1: Physicochemical Properties
| Property | Natural this compound | Synthetic this compound | Comments |
| Molecular Formula | C₅₀H₅₉N₇O₁₃ | C₅₀H₅₉N₇O₁₃ | Identical |
| Molecular Weight | 982.05 g/mol | 982.05 g/mol | Identical |
| Appearance | Data not available | Data not available | |
| Solubility | Data not available | Data not available | |
| Melting Point | Data not available | Data not available | |
| Stability | Data not available | Data not available | |
| Purity | Typically high, but may contain related natural products | High, dependent on purification methods | Natural extracts may require extensive purification to remove co-metabolites. |
Table 2: Biological Activity
| Assay | Natural this compound | Synthetic this compound | Comments |
| Endothelin Receptor Antagonism (IC₅₀/Kᵢ) | Data not available for direct comparison | Data not available for direct comparison | Both are reported to be endothelin antagonists. |
| Antiviral Activity (EC₅₀/IC₅₀) | Data not available | Reported as "not noteworthy" in one study, but quantitative data is unavailable. | Specific viruses tested are not detailed in available literature. |
| Antifungal Activity (MIC) | Data not available | Reported as "not noteworthy" in one study, but quantitative data is unavailable. | Specific fungi tested are not detailed in available literature. |
| Cytotoxicity (CC₅₀) | Data not available | Data not available |
Experimental Protocols
To facilitate a direct comparison, the following detailed experimental methodologies are provided for key assays.
Endothelin Receptor Binding Assay
This protocol is designed to determine the inhibitory concentration (IC₅₀) of this compound on the binding of endothelin-1 (ET-1) to its receptors.
Materials:
-
Cell line expressing endothelin receptors (e.g., A-10 cells)
-
Radiolabeled endothelin-1 ([¹²⁵I]ET-1)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Natural and synthetic this compound stock solutions
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Membrane Preparation: Culture A-10 cells to confluency. Harvest the cells and homogenize in a lysis buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, [¹²⁵I]ET-1 (at a concentration near its K₋d), and varying concentrations of either natural or synthetic this compound. Include control wells with no inhibitor (total binding) and wells with an excess of unlabeled ET-1 (non-specific binding).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound [¹²⁵I]ET-1.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay determines the concentration of this compound that inhibits virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
Natural and synthetic this compound stock solutions
-
Cell viability reagent (e.g., Neutral Red, MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.
-
Compound Addition: Prepare serial dilutions of natural and synthetic this compound in cell culture medium and add them to the wells. Include wells with no compound (virus control) and wells with no compound and no virus (cell control).
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the 50% effective concentration (EC₅₀). A parallel assay without virus infection should be run to determine the 50% cytotoxic concentration (CC₅₀).
Antifungal Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Fungal growth medium (e.g., RPMI-1640)
-
Natural and synthetic this compound stock solutions
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of natural and synthetic this compound in the fungal growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain.
-
Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth as determined by visual inspection.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Endothelin signaling pathway and the antagonistic action of this compound.
References
Comparative Analysis of Cochinmicin I Receptor Interaction: A Guide to Assessing Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cochinmicin I's interaction with its primary targets, the endothelin receptors. Currently, specific quantitative data on the cross-reactivity of this compound with other receptor types is not extensively available in public literature. Therefore, this document focuses on comparing its effects on the known endothelin receptor subtypes and presents a comprehensive, standardized protocol for researchers to assess its broader cross-reactivity profile.
This compound and its Primary Targets: Endothelin Receptors
This compound is a potent, competitive antagonist of endothelin receptors. Endothelins are a family of peptides that play a crucial role in vasoconstriction and cell proliferation. Their effects are mediated through two main G-protein coupled receptor subtypes: Endothelin Receptor Type A (ETA) and Endothelin Receptor Type B (ETB). While both receptors are activated by endothelin-1 (ET-1), they can trigger different downstream signaling pathways and physiological responses.
Comparison of Endothelin Receptor Subtypes
| Feature | Endothelin Receptor Type A (ETA) | Endothelin Receptor Type B (ETB) |
| Primary Ligand Affinity | Higher affinity for ET-1 and ET-2 over ET-3. | Similar affinity for all endothelin isoforms (ET-1, ET-2, ET-3).[1] |
| Primary Location | Primarily on vascular smooth muscle cells. | Primarily on endothelial cells. |
| Primary Function | Mediates vasoconstriction and cell proliferation.[1] | Primarily mediates vasodilation through the release of nitric oxide and prostacyclin. Also involved in the clearance of circulating endothelin. |
| Signaling Pathway | Primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[2] | Can couple to Gi/o to inhibit adenylyl cyclase or to Gq/11. In endothelial cells, activation leads to nitric oxide synthase (eNOS) activation. |
Endothelin Receptor Signaling Pathway
The binding of endothelin to its receptors, ETA or ETB, initiates a cascade of intracellular events. The diagram below illustrates the primary signaling pathway activated by the ETA receptor, which is the main mediator of the vasoconstrictive effects of endothelin.
Experimental Protocols for Assessing Cross-Reactivity of this compound
To determine the selectivity of this compound and identify potential off-target interactions, a systematic experimental approach is required. The following protocols outline a standard workflow for assessing receptor cross-reactivity.
Experimental Workflow for Cross-Reactivity Screening
The diagram below outlines a typical workflow for screening a compound like this compound for cross-reactivity against a panel of receptors.
Detailed Methodologies
1. Primary Screening: Radioligand Binding Assays
-
Objective: To identify potential interactions of this compound with a broad range of receptors.
-
Methodology:
-
Receptor Panel: Utilize a commercially available panel of cell membrane preparations or recombinant cells expressing a wide variety of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Assay Principle: This is a competitive binding assay. A known radiolabeled ligand for each receptor in the panel is incubated with the receptor preparation in the presence and absence of a high concentration of this compound (e.g., 10 µM).
-
Procedure:
-
In a 96-well plate, combine the receptor-containing membranes, the specific radioligand, and either buffer (control) or this compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound. A significant inhibition (typically >50%) flags a potential "hit" for that receptor.
-
2. Hit Validation: Dose-Response and Functional Assays
-
Objective: To confirm the binding of this compound to the "hit" receptors and determine its functional effect (agonist or antagonist).
-
Methodology: Dose-Response Binding Assays
-
Procedure: For each "hit" receptor, perform a competitive binding assay as described above, but with a range of concentrations of this compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, calculate the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
-
Methodology: In Vitro Functional Assays
-
Principle: These assays measure the cellular response following receptor activation or inhibition. The specific assay depends on the signaling pathway of the receptor.
-
Examples:
-
Calcium Flux Assay: For receptors coupled to Gq (like ETA), measure changes in intracellular calcium concentration using a fluorescent calcium indicator dye. An antagonist like this compound would be expected to block the calcium release induced by the receptor's natural ligand.
-
cAMP Assay: For receptors coupled to Gs or Gi, measure the accumulation or inhibition of cyclic AMP (cAMP) using methods like HTRF or ELISA. An antagonist would block the ligand-induced change in cAMP levels.
-
-
Procedure:
-
Culture cells expressing the target receptor.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a known agonist for the receptor.
-
Measure the functional response (e.g., fluorescence or luminescence).
-
-
Data Analysis: Generate dose-response curves to determine the IC50 or EC50 of this compound for the functional response. This will determine if it acts as an antagonist or agonist at the off-target receptor.
-
Conclusion
While this compound is established as a potent endothelin receptor antagonist, a comprehensive public profile of its cross-reactivity with other receptors is lacking. The primary targets, ETA and ETB receptors, offer opposing physiological effects, making the selectivity of any antagonist a critical factor in its therapeutic potential. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize the selectivity and potential off-target effects of this compound, thereby enabling a more complete understanding of its pharmacological profile. Such studies are essential for advancing the development of this and other targeted therapeutics.
References
Validating Cochinmicin I's Cellular Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cellular-level target validation methods for Cochinmicin I, a potent natural cyclodepsipeptide, against other endothelin receptor antagonists. This document outlines experimental data, detailed protocols, and visual workflows to facilitate informed decisions in drug discovery and development.
This compound, a novel peptolide, has been identified as a competitive endothelin antagonist, a class of drugs crucial in treating conditions like pulmonary arterial hypertension.[1] Validating the engagement of this compound with its cellular target, the endothelin receptor, is a critical step in its development as a potential therapeutic agent. This guide explores established and emerging techniques for such validation and compares this compound with other known endothelin receptor antagonists.
Comparative Analysis of Endothelin Receptor Antagonists
| Compound | Target Receptor(s) | Mechanism of Action | Cellular Binding Affinity (Ki/Kb) | Receptor Occupancy Half-life (ROt1/2) |
| This compound | Endothelin Receptors | Competitive Antagonist | Data not available | Data not available |
| Bosentan | Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB) | Competitive Antagonist | ETA: 1.1 nM, ETB: Data not available | ~70 seconds |
| Macitentan | Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB) | Competitive Antagonist with slow dissociation | ETA: 0.14 nM, ETB: Data not available | ~17 minutes |
| Ambrisentan | Selective Endothelin Receptor A (ETA) | Competitive Antagonist | ETA: 0.12 nM, ETB: Data not available | ~40 seconds |
Experimental Protocols for Target Validation in Cellular Models
Validating the interaction of a compound with its target in a cellular environment is paramount. Below are detailed methodologies for key experiments applicable to this compound and other endothelin receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound for the endothelin receptor in a competitive binding assay.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or transfected with the human endothelin receptor (e.g., CHO-ETR cells) to a high density.
-
Membrane Preparation: Harvest the cells, homogenize them in a suitable buffer (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of unlabeled this compound or a reference antagonist.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells without the need for compound labeling.
Objective: To demonstrate the direct binding of this compound to the endothelin receptor in a cellular context by observing a shift in the receptor's thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells expressing the endothelin receptor with either vehicle control or this compound at various concentrations and incubate for a defined period.
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein pellet.
-
Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the endothelin receptor.
-
Data Analysis: Quantify the band intensities of the endothelin receptor at each temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for target validation.
Caption: Endothelin signaling and this compound inhibition.
Conclusion
Validating the cellular target of this compound is a critical step in its journey from a promising natural product to a potential therapeutic. The experimental protocols detailed in this guide, particularly radioligand binding assays and CETSA, provide robust frameworks for confirming its engagement with the endothelin receptor. While direct comparative binding affinity data for this compound remains to be publicly detailed, its established role as a competitive antagonist positions it as a compound of significant interest. The comparison with existing drugs like Bosentan and Macitentan highlights the landscape of endothelin receptor antagonism and underscores the need for further quantitative characterization of this compound to fully understand its therapeutic potential. The provided workflows and pathway diagrams serve as a clear visual guide for researchers embarking on the cellular validation of this and similar bioactive molecules.
References
Benchmarking Cyclodepsipeptides: A Comparative Analysis of Preclinical Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical performance of cyclodepsipeptides, a class of natural products known for a wide range of biological activities. While direct preclinical performance data for Cochinmicin I as an antifungal agent is not extensively available in the public domain, this document benchmarks the performance of other notable antifungal cyclodepsipeptides. Additionally, it details the established activity of this compound as a potent endothelin receptor antagonist.
Comparative In Vitro Antifungal Activity of Selected Cyclodepsipeptides
The following table summarizes the in vitro antifungal activity of several well-characterized cyclodepsipeptides against various fungal pathogens. This data provides a baseline for comparing the potential efficacy of novel compounds within this class.
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µM) | Reference |
| FR901469 | Candida albicans | - | 0.05 | [1] |
| Phaeofungin | Candida albicans | 16 | - | |
| Aspergillus fumigatus | 8 | - | ||
| Trichophyton mentagrophytes | 4 | - | ||
| Isaridin H | Alternaria solani | - | 15.6 | [2] |
| Colisporifungin | Aspergillus fumigatus | 8 | - | |
| Candida albicans | 0.5-4 | - |
This compound: A Potent Endothelin Receptor Antagonist
This compound, along with its analogs Cochinmicin II and III, has been identified as a novel and potent competitive antagonist of the endothelin receptor.[3][4][5][6] Endothelins are peptides that play a crucial role in vasoconstriction, and their receptors are key targets in the management of cardiovascular diseases.[7][8][9] The antagonist activity of this compound at the endothelin receptor suggests its potential therapeutic application in conditions such as pulmonary arterial hypertension.
The following table summarizes the known biological target of this compound.
| Compound | Biological Target | Activity |
| This compound | Endothelin Receptor | Competitive Antagonist[3][5][6] |
| Cochinmicin II | Endothelin Receptor | Competitive Antagonist |
| Cochinmicin III | Endothelin Receptor | Competitive Antagonist |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data. Below are representative protocols for assessing the antifungal activity and endothelin receptor antagonism of cyclodepsipeptides.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
-
Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The suspension is adjusted to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial two-fold dilution of the compound is then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Endothelin Receptor Binding Assay
This assay measures the ability of a compound to inhibit the binding of radiolabeled endothelin-1 ([¹²⁵I]ET-1) to its receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the endothelin receptor (e.g., A10 cells).[10] The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: The reaction mixture in each well of a 96-well plate contains the prepared membranes, a fixed concentration of [¹²⁵I]ET-1, and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filter is then washed to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The percentage of inhibition of [¹²⁵I]ET-1 binding by the test compound is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential tools for illustrating complex biological processes and experimental designs.
Caption: Endothelin receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization. | Semantic Scholar [semanticscholar.org]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. researchgate.net [researchgate.net]
- 9. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Endothelin Receptor Antagonists: Cochinmicin I and BQ-123
For researchers and professionals in drug development, this guide provides a detailed comparison of two notable endothelin receptor antagonists: the natural cyclodepsipeptide Cochinmicin I and the synthetic cyclic pentapeptide BQ-123. This analysis is based on available biochemical and pharmacological data to facilitate an objective evaluation of their potential as therapeutic agents.
Introduction
Endothelin receptors, particularly the ETA subtype, are pivotal in vasoconstriction and cell proliferation. Their antagonists are therefore of significant interest in treating a range of cardiovascular diseases, including pulmonary arterial hypertension. This compound, a natural product isolated from Microbispora sp., and BQ-123, a synthetic peptide, both function as competitive endothelin antagonists. This guide delves into a comparative study of their biochemical properties, mechanisms of action, and the experimental methodologies used to characterize them.
Quantitative Comparison of Biochemical Properties
A direct quantitative comparison of the potency of this compound and BQ-123 is hampered by the limited publicly available data for this compound. While BQ-123 has been extensively characterized with specific inhibitory concentrations, similar values for this compound are not readily found in the surveyed literature.
| Property | This compound | BQ-123 | Source |
| Type | Cyclodepsipeptide | Cyclic Pentapeptide | [1] |
| Origin | Natural (Microbispora sp.) | Synthetic | |
| Target Receptor | Endothelin Receptors | Endothelin A (ETA) Receptor (selective) | [1] |
| IC50 | Not Available | 7.3 nM | [1] |
| Ki | Not Available | 3.3 nM - 25 nM | [1] |
| Selectivity | Not Specified | ~2,500-fold for ETA over ETB | [2][3] |
Mechanism of Action
Both this compound and BQ-123 act as competitive antagonists at endothelin receptors. This means they bind to the same site as the endogenous ligand, endothelin-1 (ET-1), but do not activate the receptor, thereby blocking its physiological effects.
BQ-123 is a highly selective antagonist for the ETA receptor. By blocking this receptor, BQ-123 inhibits the ET-1-induced signaling cascade that leads to vasoconstriction and smooth muscle cell proliferation. One of the key downstream pathways affected is the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Inhibition of this pathway by BQ-123 has been observed to have protective effects in various tissues.[2]
This compound is described as a potent and competitive endothelin antagonist. While the specific receptor subtype selectivity is not explicitly stated in the available literature, its competitive nature suggests it directly competes with ET-1 for binding to endothelin receptors.
Signaling Pathway of BQ-123
The following diagram illustrates the mechanism of action of BQ-123 in blocking the endothelin-1 signaling pathway.
Caption: BQ-123 competitively inhibits ET-1 binding to the ETA receptor, blocking downstream signaling.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of scientific findings.
Endothelin Receptor Binding Assay (for BQ-123)
A common method to determine the binding affinity and selectivity of compounds like BQ-123 is the radioligand binding assay.
-
Cell Line: Human neuroblastoma cell line SK-N-MC, which expresses ETA receptors.
-
Radioligand: [3H]BQ-123 is used as the radiolabeled antagonist.
-
Procedure:
-
SK-N-MC cell membranes are prepared and incubated with increasing concentrations of [3H]BQ-123 to determine total binding.
-
Non-specific binding is determined by adding a high concentration of unlabeled BQ-123.
-
For competition binding assays, a fixed concentration of [3H]BQ-123 is incubated with varying concentrations of the test compound (e.g., unlabeled BQ-123 or other endothelin receptor ligands).
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
-
Data Analysis: The data is analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax). Competition binding data is used to calculate the inhibitory constant (Ki).
General Experimental Workflow for Antagonist Characterization
The following diagram outlines a typical workflow for the characterization of an endothelin receptor antagonist.
Caption: A generalized workflow for the discovery and characterization of endothelin receptor antagonists.
Conclusion
Both this compound and BQ-123 are significant molecules in the study of endothelin receptor antagonism. BQ-123 is a well-characterized, potent, and selective ETA receptor antagonist with a wealth of quantitative data supporting its mechanism of action. This compound, a natural product, is also described as a potent competitive antagonist, though a lack of publicly available quantitative data on its potency and receptor selectivity makes a direct comparison with BQ-123 challenging. Further studies to quantify the inhibitory activity of this compound would be invaluable for a more comprehensive comparative assessment and to fully understand its therapeutic potential.
References
- 1. The effect of the ETA receptor antagonist, FR 139317, on [125I]-ET-1 binding to the atherosclerotic human coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization. | Semantic Scholar [semanticscholar.org]
- 3. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cochinmicin I: A Procedural Guide
For researchers, scientists, and drug development professionals engaged in work with Cochinmicin I, understanding the proper handling and disposal procedures is paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on the compound's classification as a cyclodepsipeptide and a potent endothelin antagonist.
Immediate Safety and Disposal Protocols
Given the absence of specific regulatory disposal information for this compound, a conservative approach adhering to general best practices for potent biologically active compounds is required. The following operational plan outlines the recommended step-by-step disposal procedure.
Operational Plan: Disposal of this compound
-
Inactivation: Due to its biological activity as an endothelin antagonist, direct disposal is not recommended. All solutions and materials containing this compound should first be inactivated. A common method for inactivating peptidic compounds is through chemical degradation.
-
Treat the waste solution with a 10% bleach solution and let it stand for at least 30 minutes.
-
Alternatively, adjust the pH of the solution to >10 with sodium hydroxide and heat to approximately 100°C for 30 minutes to hydrolyze the peptide bonds.
-
-
Neutralization: If chemical inactivation methods are used, the resulting solution must be neutralized to a pH between 6 and 8 before disposal.
-
Waste Collection:
-
Collect all inactivated and neutralized liquid waste in a designated, properly labeled hazardous waste container. The label should clearly indicate "Inactivated this compound waste."
-
Solid waste, such as contaminated personal protective equipment (PPE), pipette tips, and culture plates, should be collected in a separate, clearly labeled hazardous waste bag.
-
-
Final Disposal: All collected waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of any materials containing this compound, whether inactivated or not, down the drain or in regular trash.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet, quantitative data regarding toxicity, environmental impact, and specific disposal concentrations for this compound are not available. The disposal procedures outlined above are based on qualitative safety principles for handling potent cyclodepsipeptides.
| Data Point | Value |
| Acute Toxicity (LD50) | Not available |
| Environmental Hazard | Not available |
| Recommended Inactivation | 10% Bleach Solution (30 min contact time) |
| Recommended Hydrolysis | pH >10, 100°C for 30 minutes |
| Final Waste pH | 6 - 8 |
Experimental Protocols
The inactivation protocols provided are standard laboratory procedures for the degradation of peptides. For detailed institutional-specific protocols, please consult your organization's Environmental Health and Safety (EHS) department.
This compound Mechanism of Action: Endothelin Receptor Antagonism
This compound functions as a competitive antagonist of endothelin receptors.[1][2][3] Endothelins are potent vasoconstrictive peptides that play a crucial role in blood pressure regulation.[4][5][6] By blocking the binding of endothelin to its receptors (ET-A and ET-B), this compound inhibits the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[7][8]
Below is a diagram illustrating the endothelin signaling pathway and the point of intervention for an antagonist like this compound.
References
- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization. | Semantic Scholar [semanticscholar.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling Cochinmicin I
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to Cochinmicin I. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gloves (double-gloving recommended, e.g., nitrile)- Disposable lab coat or gown- Safety goggles (if not using a full-face respirator)- Closed-toe shoes |
| Reconstituting and Handling Solutions | - Chemical-resistant disposable gloves (nitrile recommended)[1][2]- Lab coat- Safety glasses with side shields or safety goggles[2][3]- Closed-toe shoes |
| General Laboratory Use | - Lab coat- Disposable gloves- Safety glasses- Closed-toe shoes |
Operational Plans: Step-by-Step Guidance
Adherence to standardized operational procedures is critical to minimize the risk of exposure and contamination.
-
Inspect : Upon receipt, visually inspect the container for any damage or leaks.
-
Label : Ensure the container is clearly labeled with the chemical name, concentration, and hazard information.[1]
-
Store : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage for many peptides is at -20°C.[1][4]
-
Designated Area : All handling of this compound, especially in its potent dry powder form, should be conducted in a designated area, such as a chemical fume hood or a glove box, to control airborne particles.
-
Weighing : Use a precision balance within a containment enclosure. Handle with care to avoid creating dust.
-
Reconstitution : When preparing solutions, add the solvent slowly and gently swirl or sonicate to dissolve the peptide; avoid shaking to prevent aerosolization.[1]
-
Aliquoting : For reconstituted peptides, create single-use aliquots to avoid repeated freeze-thaw cycles.[1]
The following diagram outlines the general workflow for handling this compound from receipt to experimental use.
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. For small spills of solutions, absorb with an inert material and place in a sealed container for disposal. For spills of dry powder, carefully cover with a damp absorbent material to avoid raising dust, then sweep up and place in a sealed container for disposal.[1][4] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Disposal Best Practices:
-
Containers : Use clearly labeled, sealed, and chemical-resistant containers for all this compound waste.
-
Decontamination : Decontaminate all non-disposable equipment that has come into contact with this compound.
-
Regulations : Observe all federal, state, and local environmental regulations for the disposal of hazardous materials.[4] One common method for peptide disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
